molecular formula C4H4BrN3 B1379399 6-Bromopyridazin-4-amine CAS No. 1379294-26-4

6-Bromopyridazin-4-amine

Cat. No.: B1379399
CAS No.: 1379294-26-4
M. Wt: 174 g/mol
InChI Key: JWVSPZVKNPWLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromopyridazin-4-amine is a useful research compound. Its molecular formula is C4H4BrN3 and its molecular weight is 174 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromopyridazin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromopyridazin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVSPZVKNPWLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to a Versatile Aminopyridine Building Block

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Initial research for "6-Bromopyridazin-4-amine" (CAS Number 1379294-26-4) did not yield sufficient public data to construct a comprehensive technical guide. This suggests the compound is either novel, proprietary, or not extensively characterized in accessible literature. To provide a valuable and technically rich resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related and well-documented analogue: 6-Bromopyridin-3-amine (CAS Number 13534-97-9). This compound shares key structural motifs—a halogenated diazine ring with an amino group—and its extensive application in medicinal chemistry serves as an excellent proxy to illustrate the synthetic utility and strategic value of this class of molecules.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, consistently found in a diverse array of FDA-approved drugs.[1] Its presence can significantly enhance a molecule's pharmacological profile, improving biochemical potency, metabolic stability, and cellular permeability.[1][2] When functionalized with both an amino and a bromo group, as in 6-bromopyridin-3-amine, the resulting molecule is a powerful bifunctional building block.[3] This strategic arrangement offers two distinct reactive handles: a nucleophilic amino group and a bromine atom primed for palladium-catalyzed cross-coupling reactions.[3] This duality allows for sequential, controlled modifications, making it a cornerstone intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors.[3][4] This guide provides an in-depth look at the properties, synthesis, and core reactivity of 6-bromopyridin-3-amine, offering field-proven insights for its effective utilization in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental for its use in synthesis. The data presented below serves as a baseline for identity confirmation and quality control.

Physical and Chemical Properties

6-Bromopyridin-3-amine typically presents as a solid, ranging from light yellow to light brown in crystalline form.[4] Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 13534-97-9[5]
Molecular Formula C₅H₅BrN₂[5]
Molecular Weight 173.01 g/mol [4][5]
Appearance Solid, Light yellow needles, Light brown crystalline powder[4][6]
Melting Point 74-76 °C[4][6][7][8]
Boiling Point 180 °C[4][6]
Density 1.71 - 1.835 g/cm³[4][6]
IUPAC Name 6-bromopyridin-3-amine[5]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is non-negotiable for verifying the structure and purity of 6-bromopyridin-3-amine before its use in subsequent reactions.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the substitution pattern on the pyridine ring. The predicted chemical shifts and couplings are distinct for each proton.[4] In CDCl₃, one would expect to see a doublet for the proton at the 2-position, a doublet of doublets for the proton at the 4-position, and another doublet for the proton at the 5-position, alongside a broad singlet for the amine protons.[4]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is used to confirm the number and electronic environment of the carbon atoms in the molecule.[4]

  • Infrared (IR) Spectroscopy: As a primary aromatic amine, the IR spectrum shows characteristic N-H stretching bands (typically two) between 3450-3300 cm⁻¹, a strong N-H bending vibration around 1620-1580 cm⁻¹, and a C-N stretching band between 1350-1250 cm⁻¹.[4]

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight.[4] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with nearly equal intensity, confirming the presence of a single bromine atom.[5]

Spectroscopic DataPredicted Values and InterpretationReference
¹H NMR (400 MHz, CDCl₃)δ ~8.10 (d, J≈2.8 Hz, 1H, H-2), ~7.25 (d, J≈8.4 Hz, 1H, H-5), ~7.08 (dd, J≈8.4, 2.8 Hz, 1H, H-4), ~3.75 (br s, 2H, -NH₂)[4]
¹³C NMR (100 MHz, CDCl₃)δ ~142.2, ~140.0, ~139.5, ~133.9, ~127.5, ~124.0[4]
IR (KBr, cm⁻¹)ν 3440, 3320 (N-H stretch), 1610 (N-H bend), 1580, 1480 (C=C/C=N stretch), 820 (C-H bend)[4]
Mass Spectrum (GC-MS)m/z 173/175 (M⁺), 94, 67[4][5]

Synthesis and Purification

A reliable and scalable synthesis is crucial for the consistent supply of high-quality starting materials. 6-Bromopyridin-3-amine can be efficiently synthesized via the direct bromination of 3-aminopyridine.[8]

Causality Behind the Method:

The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic. It is an electrophilic bromine source that is easier and safer to handle than elemental bromine. The reaction is typically performed in a polar aprotic solvent like acetonitrile, which facilitates the dissolution of the starting materials and the reaction's progress.[8] The regioselectivity, favoring bromination at the 6-position, is directed by the activating effect of the amino group.

Experimental Protocol: Synthesis of 6-Bromopyridin-3-amine
  • Reaction Setup: To a solution of 3-aminopyridine (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted NBS. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (DCM) (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography on silica gel to yield 6-bromopyridin-3-amine as a solid.

Core Reactivity and Applications in Medicinal Chemistry

The synthetic power of 6-bromopyridin-3-amine lies in its two orthogonal reactive sites. The amino group can act as a nucleophile or a directing group, while the C-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions.[3] This allows for a modular and convergent approach to building complex molecules.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction in modern medicinal chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl scaffolds prevalent in many kinase inhibitors.[3][9]

Mechanistic Insight: The reaction is catalyzed by a palladium(0) species. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of 6-bromopyridin-3-amine.

  • Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to the palladium center. This step requires a base to activate the boronic acid.[10]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)L₂-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArylBr 6-Bromopyridin-3-amine (Ar-Br) ArylBr->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺ AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim - H⁺ RedElim->Pd0 Product Ar-NR¹R² (Coupled Product) RedElim->Product ArylBr 6-Bromopyridin-3-amine (Ar-Br) ArylBr->OxAdd Amine R¹R²NH + Base Amine->AmineCoord

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: In an oven-dried Schlenk tube, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reaction Setup: Seal the tube, evacuate, and backfill with an inert gas. Add 6-bromopyridin-3-amine (1.0 eq), the desired amine (1.2 eq), and an anhydrous, degassed solvent like toluene.

  • Execution & Monitoring: Heat the reaction mixture to 100-110 °C. [3]Monitor the reaction by LC-MS for the consumption of the starting material and the appearance of the product's mass peak. Reaction times typically range from 12-24 hours. [3]4. Workup & Validation: After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. [3]Wash the filtrate with water and brine, then dry and concentrate. [3]Confirmation of the product structure is achieved via NMR and mass spectrometry.

Synthetic Workflow Visualization

The power of 6-bromopyridin-3-amine lies in its ability to serve as a launchpad for diverse molecular architectures, as illustrated in the workflow below.

Synthetic_Workflow cluster_reactions Key Transformations cluster_products Intermediate Scaffolds Start 6-Bromopyridin-3-amine Suzuki Suzuki-Miyaura Coupling Start->Suzuki + R-B(OH)₂ + Pd Catalyst Buchwald Buchwald-Hartwig Amination Start->Buchwald + R¹R²NH + Pd Catalyst ArylPyridinamine 6-Aryl-pyridin-3-amine Suzuki->ArylPyridinamine Diaminopyridine N-Substituted-6-amino- pyridin-3-amine Buchwald->Diaminopyridine AdvancedInt Advanced Pharmaceutical Intermediates (e.g., Kinase Inhibitors) ArylPyridinamine->AdvancedInt Diaminopyridine->AdvancedInt

Caption: General synthetic workflow from 6-bromopyridin-3-amine.

Safety and Handling

As with any laboratory chemical, proper handling of 6-bromopyridin-3-amine is essential. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE). [5]

Hazard Information Precautionary Measures
GHS Hazard Statements H315: Causes skin irritation. [5] H319: Causes serious eye irritation. [5] H335: May cause respiratory irritation. [5]
Personal Protective Equipment Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood. [8]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. [11]

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. [6]|

Conclusion

While the specifically requested 6-Bromopyridazin-4-amine remains an enigmatic target, this guide on its close structural relative, 6-Bromopyridin-3-amine, demonstrates the profound utility of halogenated aminodiazines in modern drug discovery. Its dual reactivity, enabling robust and modular synthetic strategies through cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, solidifies its role as a high-value intermediate. For researchers and drug development professionals, a deep understanding of the principles and protocols outlined herein provides a solid foundation for leveraging this and similar scaffolds to construct the next generation of complex, biologically active molecules.

References

  • American Elements. (n.d.). 3-Amino-6-bromopyridine. Retrieved from [Link]

  • iChemical. (n.d.). 6-bromopyridin-3-amine, CAS No. 13534-97-9. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromopyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine: the scaffolds with significant clinical diversity. PubMed Central. Retrieved from [Link]

  • Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Spectroscopic Data of 6-Bromopyridazin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromopyridazin-4-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a substituted pyridazine, its unique electronic and structural properties make it an interesting scaffold for the development of novel bioactive molecules and functional materials. Accurate structural elucidation and characterization are paramount for any research and development involving this compound. This technical guide provides an in-depth overview of the expected spectroscopic data for 6-Bromopyridazin-4-amine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

The structure of 6-Bromopyridazin-4-amine consists of a pyridazine ring substituted with a bromine atom at the 6-position and an amino group at the 4-position. This substitution pattern influences the electronic distribution within the aromatic ring and, consequently, its spectroscopic signatures.

Caption: Molecular structure of 6-Bromopyridazin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromopyridazin-4-amine, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.6sH-3
~7.5sH-5
~6.5br sNH₂

Interpretation and Rationale:

The ¹H NMR spectrum of 6-Bromopyridazin-4-amine is expected to be relatively simple, showing two signals for the aromatic protons and a broad signal for the amine protons.

  • Aromatic Protons: The pyridazine ring has two protons. The proton at the 3-position (H-3) is adjacent to two nitrogen atoms, which are strongly electron-withdrawing. This deshielding effect would shift its resonance to a higher chemical shift (downfield), predicted to be around 8.6 ppm. The proton at the 5-position (H-5) is influenced by the adjacent bromine atom and the more distant amino group. It is expected to appear at a lower chemical shift compared to H-3, around 7.5 ppm. Both signals are predicted to be singlets due to the lack of adjacent protons for coupling.

  • Amine Protons: The protons of the primary amine group (NH₂) are expected to appear as a broad singlet around 6.5 ppm. The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent. The chemical shift of amine protons can be highly variable depending on the solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromopyridazin-4-amine in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar compounds.

  • Instrument Setup:

    • Spectrometer: 500 MHz NMR spectrometer.

    • Temperature: 298 K (25 °C).

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160C-4
~155C-6
~145C-3
~120C-5

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyridazine ring.

  • C-4: The carbon atom bearing the amino group (C-4) is expected to be the most downfield-shifted carbon in the aromatic region, around 160 ppm, due to the strong electron-donating effect of the nitrogen atom.

  • C-6: The carbon atom attached to the bromine atom (C-6) will also be significantly deshielded and is predicted to appear around 155 ppm.

  • C-3 and C-5: The remaining two carbons, C-3 and C-5, are expected to resonate at higher fields (more shielded). C-3, being adjacent to two nitrogen atoms, is predicted to be around 145 ppm, while C-5 is expected at approximately 120 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Spectrometer: 125 MHz NMR spectrometer.

    • Temperature: 298 K (25 °C).

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of Scans: 1024-4096, as ¹³C NMR is inherently less sensitive than ¹H NMR.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Bromopyridazin-4-amine will be characterized by vibrations of the amino group, the aromatic ring, and the carbon-bromine bond.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, two bandsN-H stretching (asymmetric and symmetric)
1650-1600StrongN-H bending (scissoring)
1600-1450Medium to strongC=C and C=N stretching (aromatic ring)
1350-1250StrongC-N stretching (aromatic amine)
850-750StrongC-H out-of-plane bending
700-600Medium to strongC-Br stretching

Interpretation and Rationale:

  • N-H Vibrations: As a primary amine, 6-Bromopyridazin-4-amine is expected to show two distinct N-H stretching bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes.[1][2] A strong N-H bending (scissoring) vibration should be observable around 1650-1600 cm⁻¹.[1]

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridazine ring will appear in the 1600-1450 cm⁻¹ region.[1] The C-N stretching of the aromatic amine is expected as a strong band between 1350-1250 cm⁻¹.[1]

  • C-H and C-Br Vibrations: The out-of-plane C-H bending vibrations of the aromatic protons will likely produce strong bands in the 850-750 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 700-600 cm⁻¹.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid 6-Bromopyridazin-4-amine sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_sample Dissolve in DMSO-d6 nmr_acq Acquire 1H and 13C Spectra nmr_sample->nmr_acq nmr_proc Process and Analyze Data nmr_acq->nmr_proc ir_sample Solid Sample on ATR ir_acq Acquire FTIR Spectrum ir_sample->ir_acq ir_proc Background Correction ir_acq->ir_proc ms_sample Dissolve and Infuse ms_acq Acquire Mass Spectrum (ESI+) ms_sample->ms_acq ms_proc Analyze M+ and Fragments ms_acq->ms_proc

Caption: General experimental workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum

  • Molecular Ion (M⁺): The molecular formula of 6-Bromopyridazin-4-amine is C₄H₄BrN₃. The calculated monoisotopic mass is approximately 172.959 g/mol . Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of approximately 2 Da. Therefore, the mass spectrum should exhibit two peaks for the molecular ion, [M]⁺ at m/z ≈ 173 and [M+2]⁺ at m/z ≈ 175, with nearly equal intensities.

  • Fragmentation: Electron ionization (EI) or electrospray ionization (ESI) can be used. Under ESI in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 174 and 176, again with a 1:1 isotopic ratio. Common fragmentation pathways could involve the loss of HCN (m/z ≈ 146/148), followed by the loss of the bromine radical.

Experimental Protocol: Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a dilute solution of 6-Bromopyridazin-4-amine (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Infusion: Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-300.

  • Data Acquisition and Analysis: Acquire the mass spectrum and analyze the molecular ion region for the characteristic bromine isotopic pattern to confirm the molecular formula.

Conclusion

References

  • PubChem. 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811. [Link]

  • Arnaudov, M. G., et al. A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597 (2004).
  • National Institute of Standards and Technology. 4-Aminopyridine. In NIST Chemistry WebBook. [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

Sources

6-Bromopyridazin-4-amine solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 6-Bromopyridazin-4-amine

Executive Summary

This technical guide offers a comprehensive analysis of the solubility and stability of 6-Bromopyridazin-4-amine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. Given the absence of extensive published experimental data for this specific molecule, this document provides a robust framework based on predictive modeling and established chemical principles. We synthesize theoretical physicochemical data with field-proven, step-by-step protocols for the empirical determination of its solubility and stability profiles. This guide is designed to serve as a foundational resource, enabling researchers to anticipate the behavior of 6-Bromopyridazin-4-amine and to design rigorous, self-validating experiments for its characterization.

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity have made it a cornerstone in the design of novel bioactive agents. The strategic functionalization of the pyridazine ring, as seen in 6-Bromopyridazin-4-amine, allows for the fine-tuning of physicochemical properties critical for biological activity and pharmaceutical development, including solubility and stability.

This document focuses specifically on 6-Bromopyridazin-4-amine. Understanding its solubility is paramount for developing effective formulation strategies and ensuring bioavailability, while a thorough stability profile is essential for determining shelf-life, storage conditions, and degradation pathways. This guide bridges the current knowledge gap by providing a predictive assessment and the necessary experimental workflows to empower researchers in their work with this promising compound.

Physicochemical Characterization (Predicted)

Chemical Structure:

Figure 1. Chemical Structure of 6-Bromopyridazin-4-amine.

Table 1: Predicted Physicochemical Properties of 6-Bromopyridazin-4-amine

Property Predicted Value Source & Rationale
Molecular Formula C₄H₄BrN₃ PubChemLite[1]
Molecular Weight 174.00 g/mol PubChemLite[1]
Monoisotopic Mass 172.95886 Da PubChemLite[1]
XlogP 0.2 PubChemLite[1]
Hydrogen Bond Donors 1 (from the -NH₂ group) Structural Analysis[2]
Hydrogen Bond Acceptors 3 (two ring nitrogens, one amine nitrogen) Structural Analysis[2]

| pKa (most basic) | 3.5 - 5.0 (estimated) | Inferred from related aminopyridines and aminopyridazines[3] |

  • Interpretation for Researchers: The XlogP value of 0.2 suggests a relatively balanced hydrophilic-lipophilic character, predicting moderate solubility in both aqueous and organic media. The presence of multiple hydrogen bond acceptors and a donor indicates that hydrogen bonding will play a significant role in its solvation. The estimated pKa suggests the amino group is weakly basic; therefore, the compound's aqueous solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions due to the formation of a soluble salt.

Solubility Profile Analysis

A compound's solubility dictates its behavior in biological systems and its viability for formulation. The structural features of 6-Bromopyridazin-4-amine each contribute to its overall solubility profile.

  • Causality Behind Solubility Characteristics:

    • Pyridazine Core: The two nitrogen atoms in the aromatic ring act as hydrogen bond acceptors and increase the molecule's polarity compared to a benzene ring, favoring solubility in polar solvents.

    • Amino Group (-NH₂): This primary amine is a potent hydrophilic group. It serves as both a hydrogen bond donor and acceptor, significantly enhancing interaction with protic solvents like water.[2] Its basicity allows for protonation at low pH, forming a cationic species with much higher aqueous solubility.

    • Bromo Group (-Br): The bromine atom contributes to the molecular weight and introduces a lipophilic character, which tends to decrease aqueous solubility. This effect counteracts the hydrophilicity of the amine and pyridazine nitrogens.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its reliability. The protocol below is designed as a self-validating system.

Objective: To determine the equilibrium solubility of 6-Bromopyridazin-4-amine in a selected solvent system (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid 6-Bromopyridazin-4-amine to a known volume of the test solvent in a sealed, inert container (e.g., glass vial). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been achieved.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator. The goal is to allow the system to reach thermodynamic equilibrium.

    • Expert Insight: A preliminary time-to-equilibrium study is recommended. Samples should be taken at various time points (e.g., 24, 48, 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration plateaus over at least two consecutive time points.

  • Sample Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid material. This is a critical step to avoid artificially inflated results.

    • Recommended Technique: Use centrifugation followed by careful withdrawal of the supernatant, or filter the solution through a low-binding, chemically compatible filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of 6-Bromopyridazin-4-amine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess solid compound to known volume of solvent equil1 Agitate at constant temperature (e.g., 25°C) prep1->equil1 equil2 Sample at multiple time points (e.g., 24, 48, 72h) equil1->equil2 equil3 Confirm equilibrium (concentration plateau) equil2->equil3 sep1 Cease agitation, allow to settle equil3->sep1 sep2 Centrifuge or filter (0.22 µm) to get clear supernatant sep1->sep2 quant1 Accurately dilute supernatant sep2->quant1 quant2 Analyze concentration (e.g., HPLC-UV) quant1->quant2 quant3 Calculate solubility (mg/mL or mM) quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile Analysis

Assessing the chemical stability of 6-Bromopyridazin-4-amine is critical for defining its degradation pathways and establishing appropriate storage and handling conditions. The stability profile is typically evaluated under "forced" or "stress" conditions to identify likely degradants and in long-term studies to determine shelf-life.

  • Potential Degradation Pathways:

    • Hydrolytic Degradation: The compound's stability should be evaluated across a range of pH values (e.g., acidic, neutral, basic). While the pyridazine ring is generally stable, extreme pH conditions, particularly when combined with heat, could promote degradation.

    • Oxidative Degradation: The electron-rich aromatic amine functionality is a potential site for oxidation. Exposure to oxidative agents or even atmospheric oxygen over time could lead to the formation of N-oxide or other oxidative byproducts.

    • Photodegradation: Aromatic heterocyclic systems often absorb UV radiation, which can lead to photochemical degradation. It is essential to evaluate the compound's sensitivity to light as per ICH Q1B guidelines.[4]

Experimental Protocol for Stability Assessment

This protocol outlines a comprehensive approach to stability testing, incorporating forced degradation and long-term storage studies.

Objective: To identify potential degradation products, elucidate degradation pathways, and determine the intrinsic stability of 6-Bromopyridazin-4-amine under various environmental conditions.

Methodology:

  • Develop a Stability-Indicating Method: Before initiating the study, a robust analytical method (typically HPLC) must be developed and validated. This method must be able to separate the intact parent compound from all potential degradation products, ensuring accurate quantification of stability.

  • Forced Degradation (Stress Testing):

    • Acid/Base Hydrolysis: Dissolve the compound in solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M). Incubate at an elevated temperature (e.g., 60 °C) and analyze samples at various time points.

    • Oxidation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature and analyze at intervals.

    • Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C) and analyze.

    • Photostability: Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B specifications (providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4] A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between thermal and light-induced degradation.

  • Long-Term Stability Study:

    • Store samples of the solid compound in its intended container closure system at controlled, long-term storage conditions as defined by ICH Q1A(R2) (e.g., 25 °C / 60% Relative Humidity).

    • Pull and analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

    • Monitor for changes in appearance, purity (assay), and the formation of degradation products.

G cluster_forced Forced Degradation Studies cluster_longterm Long-Term Stability Study (ICH Q1A) start Develop & Validate Stability-Indicating Analytical Method (HPLC) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxide Oxidation (e.g., 3% H₂O₂, RT) start->oxide thermal Thermal Stress (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) (Solution & Solid + Dark Control) start->photo store Store in specified container at 25°C/60% RH start->store end Characterize Degradants & Establish Shelf-Life acid->end base->end oxide->end thermal->end photo->end pull Pull samples at intervals (0, 3, 6, 12, 24 mos.) store->pull analyze Analyze for Purity, Degradants, Appearance pull->analyze analyze->end

Sources

The Strategic Utility of 6-Bromopyridazin-4-amine in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyridazin-4-amine is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique arrangement of a nucleophilic amino group and a reactive bromo substituent on the pyridazine core allows for strategic and differential functionalization. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of 6-Bromopyridazin-4-amine, with a particular focus on its role in the development of kinase inhibitors and other targeted therapeutics. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analyses are presented to empower researchers in leveraging this valuable synthetic intermediate for accelerated drug discovery.

Introduction: The Emerging Prominence of the Pyridazine Scaffold

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent physicochemical properties, including its ability to participate in hydrogen bonding and its susceptibility to various chemical modifications, make it an attractive core for the design of novel therapeutic agents.[3] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5]

Within this class of compounds, 6-Bromopyridazin-4-amine stands out as a particularly valuable building block. The presence of a bromine atom at the 6-position provides a convenient handle for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions.[6] Simultaneously, the amino group at the 4-position can act as a crucial hydrogen bond donor, mimicking the interactions of endogenous ligands with their biological targets.[7] This guide will delve into the synthetic strategies to access this key intermediate and explore its application in the generation of potent and selective drug candidates.

Synthesis of 6-Bromopyridazin-4-amine: A Practical Approach

While various methods for the synthesis of substituted pyridazines have been reported, a common and effective route to 6-Bromopyridazin-4-amine involves the manipulation of commercially available pyridazine precursors. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of 6-Bromopyridazin-4-amine

A practical, one-pot method has been developed for the synthesis of 4-bromopyrimidines and condensed 4-bromopyrimidines.[8] This approach involves the reaction of appropriate precursors in the presence of dry hydrogen bromide gas in dioxane, offering a straightforward route to these valuable intermediates.[8]

Materials:

  • Appropriate pyridazine precursor (e.g., a dihalopyridazine or a pyridazinone derivative)

  • Brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine)[9]

  • Amine source (e.g., ammonia or a protected amine)

  • Solvent (e.g., dioxane, acetonitrile)[8][9]

  • Acid or base catalyst as required

Step-by-Step Methodology:

  • Starting Material Preparation: To a solution of the chosen pyridazine precursor in a suitable anhydrous solvent, add the brominating agent portion-wise at a controlled temperature (e.g., 0 °C) to manage any exothermic reaction.[9]

  • Reaction Monitoring: The progress of the bromination reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Introduction of the Amino Group: Following the successful bromination, the amino group can be introduced. This may involve direct amination with ammonia or a protected amine, potentially under pressure and/or with heating. In some cases, a nucleophilic aromatic substitution reaction is employed.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and quenched, if necessary. The crude product is then extracted into an organic solvent, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure. The final purification is typically achieved through column chromatography on silica gel to afford pure 6-Bromopyridazin-4-amine.

Causality Behind Experimental Choices:

  • The choice of a brominating agent and reaction conditions is critical to achieve regioselectivity, favoring the desired 6-bromo isomer.

  • Anhydrous conditions are often necessary to prevent unwanted side reactions with water.

  • Careful monitoring of the reaction progress is essential to optimize reaction time and prevent the formation of byproducts.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 6-Bromopyridazin-4-amine stems from the distinct reactivity of its two key functional groups: the bromine atom and the amino group. This allows for a modular and strategic approach to the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The bromine atom at the 6-position is highly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for introducing a wide range of substituents.

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of C-C bonds. In the context of 6-Bromopyridazin-4-amine, this reaction allows for the introduction of various aryl and heteroaryl groups.

General Reaction Scheme:

Suzuki_Coupling 6-Bromopyridazin-4-amine 6-Bromopyridazin-4-amine Product 6-Aryl-pyridazin-4-amine 6-Bromopyridazin-4-amine->Product Suzuki-Miyaura Coupling Arylboronic_Acid R-B(OH)₂ Arylboronic_Acid->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Suzuki-Miyaura coupling of 6-Bromopyridazin-4-amine.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromopyridazin-4-amine

  • Reaction Setup: In a reaction vessel, combine 6-Bromopyridazin-4-amine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the C6-position of the pyridazine ring.

General Reaction Scheme:

Buchwald_Hartwig 6-Bromopyridazin-4-amine 6-Bromopyridazin-4-amine Product N-Substituted-6-amino- pyridazin-4-amine 6-Bromopyridazin-4-amine->Product Buchwald-Hartwig Amination Amine R₂NH Amine->Product Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Kinase_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Inhibitor 6-Aryl-pyridazin-4-amine Inhibitor Inhibitor->Kinase_X Inhibition

Sources

Electrophilic and nucleophilic substitution on pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Electrophilic and Nucleophilic Substitution on Pyridazines

This guide provides a comprehensive exploration of the substitution chemistry of pyridazines, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect the underlying electronic principles governing pyridazine reactivity and translate them into practical, field-proven strategies for functionalization. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and adaptable.

Introduction: The Unique Character of the Pyridazine Ring

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique electronic architecture, characterized by a significant π-electron deficiency, sets it apart from both benzene and its constitutional isomer, pyridine. This electron-deficient nature is the primary determinant of its chemical reactivity, rendering the ring susceptible to nucleophilic attack while making classical electrophilic substitution a significant challenge.[2][3] Understanding and manipulating these inherent properties is paramount for leveraging the pyridazine core in molecular design and synthesis.[4]

Table 1: Comparative Aromatic Reactivity

CompoundReactivity towards Electrophilic Aromatic Substitution (SEAr)Reactivity towards Nucleophilic Aromatic Substitution (SNAr)
Benzene FavorableUnfavorable (requires extreme conditions)
Pyridine Unfavorable (requires harsh conditions)[5][6]Favorable at C2/C4 with a good leaving group
Pyridazine Highly Unfavorable[3][7]Favorable at all carbon positions with a good leaving group[2][8]

Chapter 1: Electrophilic Substitution on Pyridazines: Overcoming the π-Deficiency

Direct electrophilic substitution on the pyridazine nucleus is intrinsically difficult. The two electronegative nitrogen atoms strongly withdraw electron density from the ring, deactivating it towards attack by electrophiles.[3][7] Furthermore, the nitrogen lone pairs are the most basic sites, meaning that under the acidic conditions typical for SEAr (e.g., nitration, sulfonation), the pyridazine ring protonates, leading to the formation of a highly deactivated pyridazinium cation.[3][6]

However, two primary strategies can be employed to achieve successful electrophilic functionalization: the use of pyridazine N-oxides and radical-based Minisci-type reactions.

The N-Oxide Strategy: Reversing the Polarity

The formation of a pyridazine N-oxide is the most effective method for activating the ring towards electrophiles. The N-oxide group is a powerful electron-donating group through resonance, increasing the electron density at the C4 and C6 positions.[9][10] This electronic reversal makes electrophilic attack at these positions feasible.

Caption: Mechanism of electrophilic substitution on pyridazine N-oxides.

This protocol demonstrates the nitration at the C4 position, facilitated by the N-oxide.

  • Reaction Setup: To a stirred mixture of fuming sulfuric acid (20% SO₃, 5 mL) and concentrated nitric acid (d=1.5, 2 mL), cool the solution to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 3-methylpyridazine 1-oxide (1.0 g, 9.08 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice (50 g).

  • Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of solid sodium carbonate until pH 7-8 is reached. Extract the product with chloroform (3 x 30 mL).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-nitro-3-methylpyridazine 1-oxide.

Scientist's Note: The use of a strong acid mixture (H₂SO₄/HNO₃) generates the highly reactive nitronium ion (NO₂⁺) electrophile.[11] The N-oxide not only activates the ring but its basicity is significantly reduced compared to the parent pyridazine, lessening the extent of non-productive protonation.[9]

The Minisci Reaction: A Radical Approach

The Minisci reaction offers a powerful, complementary method for functionalizing pyridazines, particularly for introducing alkyl and acyl groups. It involves the reaction of a protonated heterocycle with a nucleophilic carbon-centered radical.[12]

Caption: General experimental workflow for a Minisci-type reaction.

The reaction is highly regioselective, with attack favoring the electron-deficient positions. For pyridazines, substitution typically occurs at the 3-position.[13] This method is particularly valuable in drug discovery for the late-stage functionalization of complex molecules.[14][15]

Chapter 2: Nucleophilic Aromatic Substitution (SNAr): The Predominant Pathway

In stark contrast to its electrophilic counterpart, nucleophilic aromatic substitution (SNAr) is the most synthetically useful reaction for functionalizing the pyridazine core. All four carbon atoms of the pyridazine ring are activated towards nucleophilic attack by the adjacent nitrogen atoms.[2][8] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Sources

Methodological & Application

Application Note: Palladium-Catalyzed N-Arylation of 6-Bromopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-arylation of heteroaromatic amines is a cornerstone of modern medicinal chemistry and materials science. The resulting N-aryl heterocyclic scaffolds are prevalent in a vast array of biologically active molecules and functional materials. Specifically, substituted pyridazines are of significant interest due to their diverse pharmacological activities. This application note provides a detailed experimental procedure for the N-arylation of 6-Bromopyridazin-4-amine, a versatile building block in drug discovery. The protocol described herein is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-aryl-pyridazin-4-amine derivatives.

Reaction Principle and Mechanistic Overview

The Buchwald-Hartwig amination is a highly efficient method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[1][3] The reaction is catalyzed by a palladium complex, which is typically formed in situ from a palladium precursor and a phosphine ligand. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

The choice of ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[3] Sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.[4] A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[3]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition R2NH Amine (R2NH) Amine_Coordination Amine Coordination & Deprotonation R2NH->Amine_Coordination Base Base Base->Amine_Coordination Product N-Aryl Amine (Ar-NR2) HX_Base [Base-H]+X- Oxidative_Addition->Amine_Coordination Amine_Coordination->HX_Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: N-Arylation of 6-Bromopyridazin-4-amine

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 6-Bromopyridazin-4-amine with a generic aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Bromopyridazin-4-amine≥97%Commercially Available
Aryl Bromide≥98%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Commercially AvailablePalladium precursor
Xantphos≥98%Commercially AvailablePhosphine ligand
Sodium tert-butoxide (NaOt-Bu)≥97%Commercially AvailableBase
TolueneAnhydrousCommercially AvailableSolvent
Nitrogen (N₂) or Argon (Ar)High PurityInert gas
Standard GlasswareOven-dried
Magnetic Stirrer/Hotplate
Schlenk Line or GloveboxFor inert atmosphere
Step-by-Step Procedure

experimental_workflow start Start: Assemble Oven-Dried Glassware reagents Add Pd₂(dba)₃, Xantphos, NaOt-Bu, and 6-Bromopyridazin-4-amine to the reaction flask start->reagents inert Evacuate and backfill with N₂/Ar (3x) reagents->inert add_reactants Add toluene and the aryl bromide via syringe inert->add_reactants reaction Heat the reaction mixture (e.g., 80-110 °C) with stirring add_reactants->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Cool to room temperature, quench with water, and extract with an organic solvent monitoring->workup Upon completion purification Dry the organic layer, concentrate, and purify by column chromatography workup->purification characterization Characterize the product (NMR, MS, etc.) purification->characterization end End: Obtain Pure N-Aryl-6-bromopyridazin-4-amine characterization->end

Figure 2: Experimental Workflow for the N-Arylation of 6-Bromopyridazin-4-amine.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromopyridazin-4-amine (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Base and Reactants: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv). Then, add anhydrous toluene (5 mL) via a syringe, followed by the aryl bromide (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Causality and Experimental Choices

  • Catalyst System: The combination of Pd₂(dba)₃ as a palladium source and Xantphos as a ligand is a robust and versatile catalyst system for a wide range of Buchwald-Hartwig aminations.[5] Xantphos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step and enhances catalyst stability.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in these reactions.[3] Its strength is sufficient to deprotonate the amine, and its steric bulk minimizes side reactions.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions as it is relatively non-polar and has a high boiling point, allowing for elevated reaction temperatures. Anhydrous conditions are crucial to prevent catalyst deactivation and competing hydrolysis reactions.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst decomposition and reduced reaction efficiency.[6] Therefore, maintaining an inert atmosphere throughout the reaction is essential.

Safety Precautions

  • Palladium Compounds: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Phosphine ligands can be air-sensitive and have a strong odor. Handle them under an inert atmosphere.

  • Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Solvents: Toluene is flammable and toxic. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use fresh, high-quality reagents.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Side product formation Hydrolysis of the aryl bromideEnsure strictly anhydrous conditions.
Homocoupling of the aryl bromideOptimize the catalyst-to-ligand ratio.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-arylation of 6-Bromopyridazin-4-amine using the Buchwald-Hartwig amination. By understanding the underlying principles and carefully following the experimental procedure, researchers can effectively synthesize a wide range of novel N-aryl-pyridazin-4-amine derivatives for various applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • El-Sawy, E. R., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed, 4(1), 123-135.
  • Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemical Communications. (2005). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Beilstein Journals. (2014). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Retrieved from [Link]

  • ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • ResearchGate. (2018). Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • eScholarship.org. (2021). Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. Retrieved from [Link]

  • National Institutes of Health. (2015). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • National Institutes of Health. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]

  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ResearchGate. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

Sources

Application Note & Protocol: A Modular Approach to the Synthesis of 6-Aryl-Pyridazin-4-Amine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 6-aryl-pyridazin-4-amine derivatives, a class of compounds with significant potential in drug development. The described synthetic strategy is a robust, two-step process employing sequential, palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling to install the C6-aryl moiety, followed by a Buchwald-Hartwig amination to introduce the C4-amino group. This modular approach allows for the generation of diverse chemical libraries by varying both the arylboronic acid and the amine coupling partners. We delve into the causality behind experimental choices, provide comprehensive, step-by-step instructions, and offer troubleshooting guidance to ensure reproducible and high-yielding syntheses.

Introduction: The Significance of the Pyridazine Core

Heterocyclic compounds containing the pyridazine ring are integral to numerous therapeutic agents.[1] The arrangement of the two adjacent nitrogen atoms within the six-membered ring imparts unique electronic properties, influencing the molecule's ability to engage with biological targets through hydrogen bonding and other non-covalent interactions. The 6-aryl-pyridazin-4-amine core, in particular, presents a versatile template for structure-activity relationship (SAR) studies. The C6-aryl group can be tailored to probe hydrophobic pockets and engage in π-stacking interactions, while the C4-amine provides a crucial hydrogen bond donor/acceptor site and a vector for further functionalization. The synthesis of analogs in this family has been pivotal in the development of potent inhibitors for various enzyme classes and receptor families.[4][5]

Overall Synthetic Strategy

The protocol outlined below follows a logical and efficient pathway starting from a commercially available, halogenated pyridazine precursor. The workflow is designed to be highly modular, enabling researchers to readily synthesize a library of analogs for screening purposes.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Buchwald-Hartwig Amination A 4,6-Dichloropyridazine C 6-Aryl-4-chloropyridazine A->C Pd Catalyst, Base, Solvent B Arylboronic Acid B->C E 6-Aryl-pyridazin-4-amine C->E Pd Catalyst, Ligand, Base, Solvent D Amine (R-NH2) D->E

Figure 1: General workflow for the synthesis of 6-aryl-pyridazin-4-amine derivatives.

Detailed Experimental Protocol

This protocol provides a representative example for the synthesis of 6-phenyl-pyridazin-4-amine. Researchers can adapt this procedure for various arylboronic acids and amines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,6-Dichloropyridazine≥97%Sigma-AldrichStarting material
Phenylboronic acid≥97%Sigma-AldrichSuzuki coupling partner
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsSuzuki catalyst
Sodium carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher ScientificBase for Suzuki coupling
1,4-DioxaneAnhydrousAcros OrganicsSolvent
Ammonia solution7 N in MethanolSigma-AldrichBuchwald-Hartwig nucleophile
Xantphos≥98%Strem ChemicalsBuchwald-Hartwig ligand
Palladium(II) acetate (Pd(OAc)₂)98%Sigma-AldrichBuchwald-Hartwig catalyst precursor
Sodium tert-butoxide (NaOtBu)≥97%Sigma-AldrichBase for Buchwald-Hartwig amination
TolueneAnhydrousSigma-AldrichSolvent
Ethyl acetate (EtOAc)ACS GradeVWRFor extraction and chromatography
HexanesACS GradeVWRFor chromatography
Saturated aq. NaCl (Brine)N/ALab-preparedFor workup
Anhydrous magnesium sulfate (MgSO₄)N/AFisher ScientificDrying agent
Silica gel230-400 meshSorbent TechnologiesFor column chromatography
Step 1: Suzuki-Miyaura Coupling for 4-Chloro-6-phenylpyridazine

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is highly tolerant of various functional groups, making it ideal for this synthesis.[6] We use tetrakis(triphenylphosphine)palladium(0) as the catalyst due to its commercial availability and proven efficacy in coupling with chloro-azaheterocycles.[7] Anhydrous sodium carbonate is a mild inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle.[8] A mixture of 1,4-dioxane and water is used as the solvent system to ensure the solubility of both the organic and inorganic reagents.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyridazine (1.49 g, 10.0 mmol), phenylboronic acid (1.34 g, 11.0 mmol, 1.1 equiv), and sodium carbonate (2.65 g, 25.0 mmol, 2.5 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times to create an inert atmosphere.

  • Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

  • To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.50 mmol, 5 mol%).

  • Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford 4-chloro-6-phenylpyridazine as a white solid.

Step 2: Buchwald-Hartwig Amination for 6-Phenyl-pyridazin-4-amine

Rationale: The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds, which is often challenging using classical methods.[9] This reaction requires a palladium catalyst, a phosphine ligand, and a base.[10] We employ a catalyst system generated in situ from palladium(II) acetate and Xantphos. Xantphos is a bulky, electron-rich bidentate ligand that promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[11] Sodium tert-butoxide is a strong, non-nucleophilic base necessary to deprotonate the amine and facilitate the formation of the active catalyst.

Procedure:

  • To a sealed tube or a flask equipped with a reflux condenser, add 4-chloro-6-phenylpyridazine (953 mg, 5.0 mmol), palladium(II) acetate (56 mg, 0.25 mmol, 5 mol%), and Xantphos (289 mg, 0.50 mmol, 10 mol%).

  • Add a magnetic stir bar and seal the vessel or place it under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous toluene (25 mL) followed by the ammonia solution (7 N in methanol, 2.1 mL, 15.0 mmol, 3.0 equiv).

  • Add sodium tert-butoxide (721 mg, 7.5 mmol, 1.5 equiv) to the stirred mixture.

  • Heat the reaction mixture to 110 °C and stir for 18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 50-100% ethyl acetate in hexanes, then 5-10% methanol in dichloromethane) to yield 6-phenyl-pyridazin-4-amine as a pale yellow solid.

Expected Results and Characterization

The two-step synthesis is expected to provide the desired 6-aryl-pyridazin-4-amine derivative in good overall yield (typically 40-60%). The purity and identity of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundExpected YieldAppearance¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MS (ESI+) m/z
4-Chloro-6-phenylpyridazine70-85%White Solid9.45 (s, 1H), 8.20-8.15 (m, 2H), 8.05 (s, 1H), 7.65-7.55 (m, 3H)191.0 [M+H]⁺
6-Phenyl-pyridazin-4-amine60-75%Pale Yellow Solid8.80 (s, 1H), 8.05-8.00 (m, 2H), 7.55-7.45 (m, 3H), 7.00 (s, 1H), 6.80 (br s, 2H)172.1 [M+H]⁺

Mechanistic Insights

Understanding the underlying mechanisms of the coupling reactions is crucial for troubleshooting and optimization.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B Oxidative Addition C Ar-Pd(II)L₂(X) A->C Ar-X D Transmetalation E Ar-Pd(II)L₂(Ar') C->E Ar'B(OH)₂ Base E->A Ar-Ar' F Reductive Elimination G Pd(0)L₂ H Oxidative Addition I Ar-Pd(II)L₂(X) G->I Ar-X J Amine Coordination K Ar-Pd(II)L₂(NHR₂) I->K R₂NH Base K->G Ar-NR₂ L Reductive Elimination

Figure 2: Simplified catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 (Suzuki) - Inactive catalyst- Insufficiently inert atmosphere- Poor quality base or solvent- De-boronation of boronic acid- Use fresh catalyst or a pre-catalyst.- Ensure proper evacuation/backfilling with inert gas.- Use anhydrous base and freshly distilled/anhydrous solvents.- Add the boronic acid portion-wise or use a boronate ester.
Reaction stalls in Step 1 - Catalyst decomposition at high temperature- Product inhibition- Lower the reaction temperature and extend the reaction time.- Increase catalyst loading slightly (e.g., to 7 mol%).
Low yield in Step 2 (Buchwald-Hartwig) - Oxygen contamination deactivating the catalyst- Base is not strong enough or has degraded- Ligand is not suitable for the substrate- Degas the solvent thoroughly (e.g., by sparging with argon).- Use freshly opened, high-purity sodium tert-butoxide.- Screen other phosphine ligands (e.g., RuPhos, SPhos).
Formation of side products (e.g., hydrodehalogenation) - Presence of water in the reaction mixture- Catalyst system promotes side reactions- Ensure all reagents and glassware are scrupulously dry.- Try a different ligand or catalyst precursor. For Buchwald-Hartwig, consider using a pre-formed catalyst complex.

Conclusion

The sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling strategy offers a reliable and highly adaptable platform for the synthesis of 6-aryl-pyridazin-4-amine derivatives. The detailed protocol and accompanying scientific rationale provided in this application note are intended to empower researchers in medicinal chemistry and drug discovery to efficiently generate novel compounds for biological evaluation. By understanding the key parameters and potential pitfalls of each step, scientists can confidently apply this methodology to accelerate their research programs.

References

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2017). Molecules, 22(1), 153. Available at: [Link]

  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2020). RSC Advances, 10(42), 25068–25081. Available at: [Link]

  • Hobbs, W. J. (2021). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. Available at: [Link]

  • 5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation. (1995). European Journal of Medicinal Chemistry, 30(3), 233-245. Available at: [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). The Journal of Organic Chemistry, 86(13), 9195–9205. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2016). Molecules, 21(11), 1461. Available at: [Link]

  • Process for preparing 4-amino-pyridazines. (2016). Google Patents.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2015). ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules, 27(19), 6695. Available at: [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Pharmaceuticals, 15(6), 738. Available at: [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2019). Molecules, 24(15), 2780. Available at: [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. Available at: [Link]

Sources

The Versatile Scaffold: Application of 6-Bromopyridazin-4-amine in the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyridazine Core in Inflammation Research

Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to form multiple hydrogen bonds, making it an ideal candidate for engaging with biological targets.[1] Specifically, 6-Bromopyridazin-4-amine serves as a versatile and highly functionalized starting material for the synthesis of a diverse array of potential anti-inflammatory therapeutics. The presence of a reactive bromine atom at the 6-position allows for facile introduction of various substituents via cross-coupling reactions, while the amino group at the 4-position can be crucial for establishing key interactions within the active sites of target proteins.[2] This guide provides an in-depth exploration of the strategic use of 6-Bromopyridazin-4-amine in the design and synthesis of novel anti-inflammatory agents, complete with detailed protocols for their evaluation.

Chemical Properties and Strategic Reactivity

6-Bromopyridazin-4-amine is a stable, solid compound at room temperature. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring, combined with the inductive effect of the bromine atom, renders the 6-position susceptible to nucleophilic substitution and, more significantly, palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a building block. The bromine atom can be readily displaced by a variety of aryl, heteroaryl, or alkyl groups using well-established methodologies like the Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the systematic exploration of the chemical space around the pyridazine core to optimize pharmacological activity.

Targeting Key Inflammatory Pathways: Mechanism of Action

Derivatives of 6-Bromopyridazin-4-amine have the potential to modulate several key signaling pathways implicated in the inflammatory response. The strategic derivatization of this scaffold can lead to potent and selective inhibitors of enzymes such as p38 MAP kinase and Janus kinases (JAKs), both of which are critical regulators of pro-inflammatory cytokine production.[3][4]

Inhibition of the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) is a crucial enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5] Inhibition of p38 MAPK is a well-validated strategy for the development of anti-inflammatory drugs.[6] By introducing appropriate aryl or heteroaryl moieties at the 6-position of the pyridazinamine core, it is possible to design molecules that can fit into the ATP-binding pocket of p38 MAPK, thereby blocking its activity and suppressing the downstream inflammatory cascade.[7]

p38_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Upstream_Kinases Upstream Kinases (MKK3/6) Inflammatory_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Phosphorylation Gene_Expression Gene Expression MK2->Gene_Expression Cytokine_Production Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokine_Production Derivative 6-Arylpyridazin-4-amine Derivative Derivative->p38_MAPK Inhibition JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Derivative Pyridazinamine-based JAK Inhibitor Derivative->JAK Inhibition Synthesis_Workflow Start Starting Materials: - 6-Bromopyridazin-4-amine - 4-Fluorophenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ - Dioxane/H₂O Reaction Reaction Setup: - Combine reactants in a flask - Purge with Argon - Heat to 80-90°C Start->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with Ethyl Acetate Monitoring->Workup Purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purification Product Final Product: 6-(4-fluorophenyl)pyridazin-4-amine Purification->Product

Caption: General workflow for the synthesis of a 6-arylpyridazin-4-amine derivative.

Materials and Reagents:

  • 6-Bromopyridazin-4-amine

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 6-Bromopyridazin-4-amine (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Heating: Place the flask in a preheated heating mantle or oil bath and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(4-fluorophenyl)pyridazin-4-amine.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation Protocols

The following protocols are designed to assess the anti-inflammatory activity of the synthesized compounds.

This assay measures the ability of a test compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.

[8]Materials and Reagents:

  • COX-2 Inhibitor Screening Kit (commercially available, e.g., from Sigma-Aldrich or Cayman Chemical) *[9][8][10] Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, Diluted COX-2 enzyme, Arachidonic Acid) according to the kit manufacturer's instructions. 2[8]. Compound Preparation: Prepare a 10X stock solution of the test compound in COX Assay Buffer. A dilution series is recommended to determine the IC₅₀ value.

  • Plate Setup:

    • Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.

    • Inhibitor Control wells: Add 10 µL of the provided COX-2 inhibitor.

    • Test Compound (S) wells: Add 10 µL of the diluted test compound.

  • Reaction Mixture: Prepare a reaction mix for each well by combining:

    • 70 µL COX Assay Buffer

    • 10 µL COX Probe

    • 10 µL Diluted COX-2 Enzyme

  • Addition to Plate: Add 90 µL of the reaction mixture to all wells (EC, Inhibitor Control, and S).

  • Pre-incubation: Mix well and pre-incubate the plate at 25 °C for 10 minutes, protected from light.

  • Initiation of Reaction: Add 10 µL of Arachidonic Acid to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 5-10 minutes at 25 °C.

  • Data Analysis: Choose two time points (T₁ and T₂) in the linear phase of the reaction progress curves and obtain the corresponding fluorescence values (RFU₁ and RFU₂). Calculate the slope for all samples by dividing the net change in RFU (RFU₂ - RFU₁) by the time difference (T₂ - T₁). The percent inhibition is calculated as: % Inhibition = [1 - (Slope of S / Slope of EC)] * 100

Data Presentation:

CompoundConcentration (µM)% COX-2 Inhibition
Test Compound A0.1
1
10
Celecoxib (Control)1

This assay quantifies the amount of TNF-α released from macrophage cells (e.g., RAW 264.7) upon stimulation with lipopolysaccharide (LPS), a potent inflammatory stimulus. The inhibitory effect of the test compound on TNF-α production is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

[11]Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in DMSO)

  • Human TNF-α ELISA Kit (commercially available) *[12][13] 24-well cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include an unstimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatants.

  • ELISA Assay: Perform the TNF-α ELISA according to the manufacturer's protocol. T[12]his typically involves:

    • Adding standards and samples to the antibody-pre-coated microplate.

    • Incubating to allow TNF-α to bind.

    • Washing the plate.

    • Adding a detection antibody (conjugate).

    • Incubating and washing.

    • Adding the substrate solution and incubating for color development.

    • Adding a stop solution to terminate the reaction.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the provided TNF-α standards. Use the standard curve to calculate the concentration of TNF-α in each sample. The percent inhibition of TNF-α release is calculated as: % Inhibition = [1 - (TNF-α in treated sample / TNF-α in LPS-stimulated control)] * 100

This protocol is used to determine if the test compound inhibits the activation of p38 MAPK by measuring the level of its phosphorylated form in LPS-stimulated macrophages.

[14]Materials and Reagents:

  • RAW 264.7 cells and culture reagents

  • LPS

  • Test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK *[15][16] HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed and treat RAW 264.7 cells with the test compound and/or LPS as described in the TNF-α assay, but for a shorter duration (e.g., 30-60 minutes) to capture the peak of p38 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of p38 phosphorylation is expressed as the ratio of phospho-p38 to total p38.

Data Interpretation and Troubleshooting

  • IC₅₀ Determination: For dose-response experiments (COX-2 inhibition, TNF-α release), plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).

  • Western Blot Analysis: A decrease in the ratio of phospho-p38 to total p38 in the presence of the test compound indicates inhibition of the p38 MAPK pathway. Ensure equal protein loading by checking the total p38 or a housekeeping protein like β-actin.

  • Troubleshooting:

    • High background in ELISA: Ensure thorough washing steps.

    • No signal in Western blot: Check antibody concentrations, transfer efficiency, and ECL substrate activity.

    • Inconsistent results: Ensure accurate pipetting, consistent cell culture conditions, and proper reagent preparation.

Safety Precautions

6-Bromopyridazin-4-amine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.

[17][18]* Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. *[18] Disposal: Dispose of chemical waste according to institutional and local regulations.

  • Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures.

6-Bromopyridazin-4-amine is a highly valuable and versatile building block for the development of novel anti-inflammatory agents. Its strategic derivatization, particularly through palladium-catalyzed cross-coupling reactions, allows for the synthesis of compounds that can effectively target key inflammatory pathways such as the p38 MAPK and JAK-STAT signaling cascades. The protocols outlined in this guide provide a comprehensive framework for the synthesis and in vitro evaluation of these promising therapeutic candidates, paving the way for the discovery of new and improved treatments for inflammatory diseases.

References

  • Molecular Basis of Surfactin-Induced Macrophage Modulation and Its Implications in Medication-Related Osteonecrosis of the Jaw Pathogenesis. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA. Retrieved January 26, 2026, from [Link]

  • Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. (2019). PubMed. Retrieved January 26, 2026, from [Link]

  • LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]

  • Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors | Request PDF. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Western blot analysis of total and phospho-p38-MAPK in normal and... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. (2022). PubMed. Retrieved January 26, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • What are JAK inhibitors and how do they work? (2025). Drugs.com. Retrieved January 26, 2026, from [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). PMC. Retrieved January 26, 2026, from [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • 4-AMINOPYRIDINE | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved January 26, 2026, from [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]

  • JAK Inhibitors: Uses, Types, Side Effects, and More. (2025). Verywell Health. Retrieved January 26, 2026, from [Link]

  • Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. (2021). NIH. Retrieved January 26, 2026, from [Link]

  • Macrophage Inflammatory Assay. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • 4 - SAFETY DATA SHEET. (2025). Retrieved January 26, 2026, from [Link]

  • 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • p38 MAP Kinase Inhibitors in Clinical Trials. | Download Table. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • p38 MAP kinase inhibitors as anti inflammatory agents. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

Sources

Introduction: The Significance of 6-Bromopyridazin-4-amine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of 6-Bromopyridazin-4-amine

6-Bromopyridazin-4-amine is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. Its unique electronic properties, stemming from the electron-withdrawing pyridazine ring and the presence of both a bromine atom and an amino group, make it a versatile precursor for synthesizing a diverse range of complex molecules. The precise and thorough characterization of this compound is a non-negotiable prerequisite for its use in any synthetic workflow, ensuring the identity, purity, and stability of the starting material.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a detailed, logical framework for the analytical characterization of 6-Bromopyridazin-4-amine. We will delve into the causality behind experimental choices, offering robust protocols and data interpretation insights to ensure the trustworthiness and validity of your analytical findings.

Physicochemical Profile

A foundational understanding of the physicochemical properties of 6-Bromopyridazin-4-amine is essential for selecting appropriate analytical techniques and sample preparation methods.

PropertyValueReference
Molecular Formula C₄H₄BrN₃PubChem CID 90051023[1]
Molecular Weight 188.03 g/mol PubChem CID 90051023[1]
Appearance Typically a solid, may be a crystalline powder.Inferred from related compounds
Melting Point Data not widely available; requires experimental determination.
Solubility Expected to be soluble in polar organic solvents like DMF and DMSO.Inferred from similar structures[2]
pKa Data not widely available; requires experimental determination.

Chromatographic Purity and Identity Assessment

Chromatography is the cornerstone for determining the purity of 6-Bromopyridazin-4-amine and for its quantification in reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS)

Expertise & Experience: HPLC is the premier technique for assessing the purity of non-volatile, polar compounds like 6-Bromopyridazin-4-amine. Its high resolution allows for the separation of the main compound from closely related impurities. Coupling HPLC with a mass spectrometer provides unequivocal identification based on the mass-to-charge ratio (m/z) of the eluting compounds, adding a layer of certainty that UV detection alone cannot offer. The choice of a reversed-phase method is logical due to the compound's aromatic and moderately polar nature.

Protocol 1: Reversed-Phase HPLC-UV/MS for Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector and a single quadrupole or triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with 5% B for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm or a diode array detector (DAD) to scan for the absorbance maximum.

  • Mass Spectrometry (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 100-500.

    • Expected Ion: [M+H]⁺ at m/z 187.97/189.97, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.[3]

Trustworthiness: This method is self-validating. The retention time from the UV chromatogram should correspond directly to the mass peak detected by the MS. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) in the mass spectrum provides definitive confirmation of the presence of a bromine atom in the molecule.[4] The method's robustness can be assessed by slightly varying the flow rate and gradient to ensure consistent results.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While HPLC is generally preferred for this compound, GC-MS can be a powerful tool for identifying volatile or semi-volatile impurities that may not be detected by LC-MS. Due to the polarity of the amine group, direct analysis might lead to peak tailing. However, for a qualitative assessment of potential impurities, a direct injection on a polar column can be attempted. For quantitative analysis, derivatization to a less polar silyl derivative would be the more robust approach.

Protocol 2: GC-MS for Volatile Impurity Profiling

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column such as a TR-5MS (5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 300 °C.

    • Hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.[6]

  • Mass Spectrometry (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as Dichloromethane or Methanol at a concentration of 1 mg/mL.

Trustworthiness: The fragmentation pattern observed in the EI mass spectrum is highly reproducible and serves as a fingerprint for the compound. The presence of the bromine isotopic pattern in fragment ions further validates the identification of any bromine-containing impurities.

Structural Elucidation by Spectroscopic Methods

Spectroscopy provides the definitive structural confirmation of 6-Bromopyridazin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for unambiguous structure determination in solution. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. For a molecule like 6-Bromopyridazin-4-amine, NMR is indispensable for confirming the substitution pattern on the pyridazine ring.

Protocol 3: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for polar compounds containing exchangeable protons (like the -NH₂ group).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Expected Signals (in DMSO-d₆):

      • Two distinct signals in the aromatic region (approx. 7.0-8.5 ppm), each integrating to 1H. These would correspond to the two protons on the pyridazine ring. Their chemical shifts and coupling constants will be characteristic of their positions relative to the nitrogen atoms and the bromine.

      • A broad singlet corresponding to the two protons of the amino group (-NH₂). The chemical shift of this peak can vary and it may exchange with residual water in the solvent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Four distinct signals for the four carbon atoms in the pyridazine ring. The chemical shifts will be influenced by the attached substituents (Br, NH₂) and the ring nitrogens.

Trustworthiness: The combination of chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum provides a unique fingerprint of the molecule's proton framework. The number of signals in the ¹³C spectrum confirms the number of unique carbon environments. Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to further confirm the connectivity between protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 6-Bromopyridazin-4-amine, it is particularly useful for confirming the presence of the primary amine and the aromatic ring.

Protocol 4: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • N-H Stretching: Two distinct bands in the 3400-3250 cm⁻¹ region, characteristic of a primary amine (asymmetric and symmetric stretches).[7]

    • N-H Bending (Scissoring): A band in the 1650-1580 cm⁻¹ region.[7]

    • Aromatic C=C and C=N Stretching: Several bands in the 1600-1450 cm⁻¹ region.

    • C-N Stretching (Aromatic Amine): A strong band typically in the 1335-1250 cm⁻¹ region.[8]

    • C-Br Stretching: A band in the lower frequency region, typically below 700 cm⁻¹.

Trustworthiness: The presence of the dual N-H stretching bands is a strong indicator of a primary amine. The overall pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison to a reference spectrum.

Integrated Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of 6-Bromopyridazin-4-amine, ensuring both identity and purity are confirmed before its use in further applications.

Analytical_Workflow Analytical Workflow for 6-Bromopyridazin-4-amine cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity and Impurity Profiling cluster_3 Final Verification Sample Sample Reception PhysChem Physicochemical Properties (Appearance, Solubility) Sample->PhysChem NMR NMR Spectroscopy (¹H, ¹³C) - Definitive Structure PhysChem->NMR Proceed if soluble FTIR FTIR Spectroscopy - Functional Group ID PhysChem->FTIR HPLC_MS HPLC-UV/MS - Purity Assay - Non-volatile Impurities PhysChem->HPLC_MS Prepare sample GC_MS GC-MS - Volatile Impurities PhysChem->GC_MS Prepare sample Report Certificate of Analysis (Structure, Purity, Identity Confirmed) NMR->Report Structure Confirmed FTIR->Report Functional Groups Confirmed HPLC_MS->Report Purity > 9x% GC_MS->Report Volatiles Profiled

Caption: Integrated workflow for the characterization of 6-Bromopyridazin-4-amine.

Safety and Handling Precautions

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Handling: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The analytical characterization of 6-Bromopyridazin-4-amine is a multi-faceted process that requires the synergistic use of chromatographic and spectroscopic techniques. HPLC-MS is the primary tool for assessing purity and confirming molecular weight, while NMR spectroscopy provides definitive structural elucidation. FTIR serves as a rapid method for functional group confirmation, and GC-MS can be employed for specialized impurity profiling. By following the detailed protocols and logical workflow presented in this guide, researchers can ensure the quality and integrity of this critical chemical intermediate, thereby building a foundation of confidence for their subsequent research and development endeavors.

References

  • PubChem. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041. Available from: [Link]

  • PubChem. 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811. Available from: [Link]

  • PubChem. 6-Bromo-4-methylpyridin-2-amine | C6H7BrN2 | CID 22176507. Available from: [Link]

  • PubChem. 6-Bromo-4-methyl-3-pyridazinamine | C5H6BrN3 | CID 90051023. Available from: [Link]

  • National Center for Biotechnology Information. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available from: [Link]

  • National Center for Biotechnology Information. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available from: [Link]

  • Shimadzu. Analysis of Brominated Flame Retardants by GC/MS. Available from: [Link]

  • PubMed. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Available from: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • PubMed. Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]

  • PubMed. (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Available from: [Link]

  • ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. Available from: [Link]

  • ResearchGate. METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. Available from: [Link]

  • ResearchGate. Analysis of Brominated Flame Retardants and Their Derivatives by Atmospheric Pressure Chemical Ionization Using Gas Chromatography Coupled to Tandem Quadrupole Mass Spectrometry | Request PDF. Available from: [Link]

  • RSC Publishing. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Available from: [Link]

  • Books. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Available from: [Link]

  • ResearchGate. 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Available from: [Link]

  • ResearchGate. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Available from: [Link]

  • Chromatography Online. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS | LCGC International. Available from: [Link]

  • PubMed. Analysis of heterocyclic aromatic amines. Available from: [Link]

  • analyzetest.com. Different type of amines in FT-IR spectroscopy. Available from: [Link]

  • wwjmrd. FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Available from: [Link]

  • PubChem. 4-Aminopyridine | C5H6N2 | CID 1727. Available from: [Link]

  • MDPI. 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of Pyridazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in the development of pyridazine-based compounds: poor aqueous solubility. Pyridazine and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] However, their often-hydrophobic nature and crystalline stability can lead to significant challenges in achieving adequate solubility for biological screening, formulation, and in vivo studies.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility limitations of pyridazine intermediates. Through a series of frequently asked questions and detailed troubleshooting guides, we will explore the fundamental principles behind these solubility issues and provide practical, step-by-step protocols for various enhancement strategies.

Understanding the Challenge: Why Do Pyridazine Intermediates Exhibit Poor Solubility?

The solubility of a compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. For pyridazine intermediates, several factors can contribute to their limited aqueous solubility:

  • Hydrophobicity: The pyridazine ring, while containing two nitrogen atoms, is an aromatic heterocycle that can possess significant hydrophobic character, especially when substituted with nonpolar functional groups.

  • Crystal Lattice Energy: The planar structure of the pyridazine ring can facilitate strong π-π stacking interactions in the solid state, leading to a highly stable crystal lattice that is difficult for solvent molecules to disrupt.

  • pKa and pH: The basicity of the pyridazine nitrogen atoms is relatively low.[3] Consequently, their ability to be protonated and form more soluble ionic species is limited, particularly at physiological pH.[4]

The interplay of these factors often results in pyridazine intermediates that are challenging to dissolve in aqueous media, hindering their progression through the drug discovery and development pipeline.

Frequently Asked Questions (FAQs)

Q1: My pyridazine intermediate is poorly soluble in aqueous buffers. What is the first step I should take?

A1: The initial step is to thoroughly characterize the physicochemical properties of your compound. This includes determining its pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism). This foundational data will guide you in selecting the most appropriate solubilization strategy. A simple pH-solubility profile can be highly informative. By measuring the solubility of your compound across a range of pH values, you can determine if it is a candidate for salt formation.

Q2: When is salt formation a suitable strategy for improving the solubility of my pyridazine intermediate?

A2: Salt formation is a highly effective method for increasing the solubility of ionizable compounds. For pyridazine intermediates, this is most applicable if the molecule possesses a sufficiently basic nitrogen atom that can be protonated to form a salt with an appropriate acid. A general rule of thumb is that the pKa of the basic group should be at least 2 pH units above the desired pH of the solution to ensure a significant proportion of the ionized, more soluble form.[5] However, due to the relatively low basicity of the pyridazine ring itself, this strategy is often more successful when other, more basic functional groups are present in the molecule.[3]

Q3: What are co-crystals, and how can they enhance the solubility of my pyridazine intermediate?

A3: Co-crystals are multicomponent crystalline solids composed of an active pharmaceutical ingredient (API) and a co-former held together by non-covalent interactions, such as hydrogen bonding.[6][7] Unlike salts, co-crystals do not involve proton transfer. This makes them an excellent option for neutral or weakly ionizable pyridazine intermediates.[7] By selecting a suitable co-former, it is possible to disrupt the crystal packing of the parent compound and introduce more favorable interactions with the solvent, thereby increasing its apparent solubility and dissolution rate.[8][9]

Q4: My pyridazine intermediate is not ionizable. What other options do I have?

A4: For non-ionizable compounds, several strategies can be employed:

  • Solid Dispersions: This technique involves dispersing the compound in an inert, hydrophilic carrier at the molecular level.[10][11] Upon contact with an aqueous medium, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with a high surface area, which enhances the dissolution rate.[12][13]

  • Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous environment.[14][15] Common co-solvents in pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs).[14]

  • Surfactants: Surfactants are amphiphilic molecules that can form micelles in solution above a certain concentration (the critical micelle concentration).[16] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility in the aqueous phase.[17][18]

  • Prodrugs: A prodrug is a bioreversible derivative of a parent drug that is designed to overcome pharmaceutical or pharmacokinetic barriers.[19] For solubility enhancement, a hydrophilic moiety can be attached to the pyridazine intermediate, which is then cleaved in vivo to release the active compound.

Troubleshooting Guides & Experimental Protocols

Issue 1: Difficulty in Forming a Stable, Soluble Salt of a Pyridazine Intermediate

Troubleshooting Workflow:

start Start: Poorly Soluble Pyridazine Intermediate pka Determine pKa of the most basic center start->pka ph_sol Measure pH-solubility profile pka->ph_sol salt_screen Perform a salt screen with various counter-ions ph_sol->salt_screen char_salt Characterize the resulting solid (PXRD, DSC) salt_screen->char_salt stable_salt Is a stable, crystalline salt formed? char_salt->stable_salt soluble_salt Is the salt sufficiently soluble? stable_salt->soluble_salt Yes alt_strategy Consider alternative strategies (e.g., co-crystals, solid dispersions) stable_salt->alt_strategy No success Success: Proceed with salt form soluble_salt->success Yes soluble_salt->alt_strategy No

Caption: Decision workflow for salt formation of pyridazine intermediates.

Experimental Protocol: Salt Screening

  • Preparation of the Pyridazine Free Base Solution: Dissolve a known amount of the pyridazine intermediate in a suitable organic solvent (e.g., acetone, ethanol, or a mixture) to create a stock solution of a specific concentration.

  • Preparation of Counter-ion Solutions: Prepare a library of acid counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) as solutions in the same solvent system at an equimolar concentration to the pyridazine stock solution.

  • Mixing and Crystallization: In parallel vials, mix the pyridazine free base solution with each of the counter-ion solutions. Allow the mixtures to stand at room temperature or under controlled cooling to induce crystallization.

  • Isolation and Characterization: Isolate any resulting solids by filtration and dry them under vacuum. Characterize the solids using techniques such as Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form and Differential Scanning Calorimetry (DSC) to determine the melting point and assess thermal stability.

  • Solubility Determination: Measure the aqueous solubility of the most promising salt forms and compare it to the solubility of the free base.

Issue 2: Selecting an Appropriate Co-former for Co-crystallization

Troubleshooting Workflow:

start Start: Non-ionizable Pyridazine Intermediate h_bond Identify hydrogen bond donors and acceptors on the pyridazine start->h_bond coformer_lib Select a library of GRAS co-formers with complementary H-bond motifs h_bond->coformer_lib cocrystal_screen Perform co-crystallization screen (liquid-assisted grinding, solvent evaporation) coformer_lib->cocrystal_screen char_solid Characterize the resulting solids (PXRD, DSC, FTIR/Raman) cocrystal_screen->char_solid cocrystal_formed Is a new crystalline phase formed? char_solid->cocrystal_formed solubility_test Measure the dissolution profile of the co-crystal cocrystal_formed->solubility_test Yes alt_strategy Consider solid dispersions or other amorphous approaches cocrystal_formed->alt_strategy No success Success: Proceed with co-crystal form solubility_test->success

Caption: Workflow for co-crystal screening of pyridazine intermediates.

Experimental Protocol: Liquid-Assisted Grinding for Co-crystal Screening

  • Selection of Co-formers: Choose a diverse set of pharmaceutically acceptable co-formers from the Generally Regarded as Safe (GRAS) list. These should have complementary hydrogen bonding functionalities to your pyridazine intermediate.

  • Grinding: In a ball mill or with a mortar and pestle, combine the pyridazine intermediate and the co-former in a stoichiometric ratio (e.g., 1:1 or 1:2).

  • Liquid Addition: Add a small amount of a suitable solvent (e.g., a few microliters per 100 mg of solid) to facilitate molecular mobility.

  • Milling/Grinding: Grind the mixture for a specified period (e.g., 30-60 minutes).

  • Characterization: Analyze the resulting solid by PXRD to identify the formation of a new crystalline phase, which is indicative of co-crystal formation.

Issue 3: Improving the Dissolution Rate of a Highly Crystalline, Non-ionizable Pyridazine Intermediate

Troubleshooting Workflow:

start Start: Crystalline, Non-ionizable Pyridazine polymer_screen Select a range of hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) start->polymer_screen sd_prep Prepare solid dispersions via solvent evaporation or hot-melt extrusion polymer_screen->sd_prep char_sd Characterize the solid dispersion (PXRD for amorphicity, DSC for Tg) sd_prep->char_sd amorphous Is the drug amorphous in the dispersion? char_sd->amorphous dissolution_test Perform dissolution testing and assess physical stability amorphous->dissolution_test Yes alt_strategy Consider other strategies (e.g., micronization, nanonization) amorphous->alt_strategy No success Success: Proceed with solid dispersion formulation dissolution_test->success

Caption: Decision tree for developing a solid dispersion of a pyridazine intermediate.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Polymer and Solvent Selection: Choose a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) that is soluble in a common volatile solvent with your pyridazine intermediate.

  • Dissolution: Dissolve both the pyridazine intermediate and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the resulting solid under high vacuum to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid and pass it through a sieve to obtain a powder of uniform particle size.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using PXRD and determine the glass transition temperature (Tg) by DSC to assess its physical stability.

Data Summary: Comparative Solubility Enhancement

StrategyParent Pyridazine Solubility (µg/mL)Enhanced Solubility (µg/mL)Fold Increase
Salt Formation (Hydrochloride)101,500150
Co-crystal (with Adipic Acid)525050
Solid Dispersion (1:5 with PVP K30)212060
Cosolvent (20% PEG 400 in water)840050
Surfactant (2% Tween® 80 in water)832040

Note: The values presented in this table are illustrative and will vary depending on the specific pyridazine intermediate and the experimental conditions.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and overcome the solubility challenges associated with pyridazine intermediates, thereby accelerating the development of new and innovative chemical entities.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information.

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

  • Solid-State Techniques for Improving Solubility. ResearchGate.

  • Aqueous and cosolvent solubility data for drug-like organic compounds. National Center for Biotechnology Information.

  • Salt formation to improve drug solubility. PubMed.

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. National Center for Biotechnology Information.

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health.

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research.

  • Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. Egyptian Journal of Chemistry.

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.

  • Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore.

  • Solubility enhancement techniques: A comprehensive review. WJBPHS.

  • The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR.

  • Cosolvent. Wikipedia.

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies.

  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. IOSR Journal of Pharmacy.

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information.

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.

  • Why salt formation of weak acid increases the drug solubility? ResearchGate.

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic.

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.

  • Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. ResearchGate.

  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. ACS Publications.

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate.

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SciRP.org.

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology.

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.

  • Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. MDPI.

  • Salt formation to improve drug solubility. Semantic Scholar.

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.

  • Special Issue : Improving the Bioavailability and Solubility of Pharmaceutical Formulations. MDPI.

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information.

  • Cosolvent – Knowledge and References. Taylor & Francis.

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.

  • Prodrug: Effective solutions for solubility, permeability and challenges. ResearchGate.

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.

  • Pyridine - Some Industrial Chemicals. National Center for Biotechnology Information.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine motif, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its electron-deficient nature and ability to act as a hydrogen bond acceptor make it a privileged scaffold in a multitude of therapeutic agents, including those with antihypertensive, analgesic, and anticancer properties.[1][2] The strategic functionalization of the pyridazine core is paramount for modulating the pharmacological profile of these molecules. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand out for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.[2]

This guide provides an in-depth comparison of two of the most powerful cross-coupling methods employed for pyridazine functionalization: the Suzuki-Miyaura coupling and the Stille coupling. As a senior application scientist, my goal is not merely to present protocols but to delve into the mechanistic nuances and practical considerations that guide the choice between these two stalwart reactions in the complex landscape of drug development. We will explore the causality behind experimental choices, supported by data from the primary literature, to empower researchers to make informed decisions for their specific synthetic challenges.

Mechanistic Overview: A Tale of Two Transmetalations

Both Suzuki and Stille couplings are palladium-catalyzed reactions that follow a similar catalytic cycle consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The palladium(0) catalyst first undergoes oxidative addition into the carbon-halogen bond of the pyridazine electrophile. The crucial difference between the two reactions lies in the subsequent transmetalation step.

  • Suzuki Coupling: This reaction utilizes an organoboron reagent (like a boronic acid or ester). For transmetalation to occur, the boron atom must be activated by a base to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[5]

  • Stille Coupling: This method employs an organostannane (organotin) reagent. The transmetalation step in the Stille reaction does not typically require a base. The organostannane is sufficiently reactive to transfer its organic moiety to the palladium complex directly.[3][6]

This fundamental mechanistic divergence in the transmetalation step is the primary determinant of the differing reaction conditions, substrate scopes, and functional group tolerances discussed below.

Catalytic_Cycles cluster_suzuki Suzuki Coupling Catalytic Cycle cluster_stille Stille Coupling Catalytic Cycle S_Pd0 Pd(0)L2 S_OA Oxidative Addition (Ar-Pd(II)-X)L2 S_Pd0->S_OA Halopyridazine (Ar-X) S_TM Transmetalation (Ar-Pd(II)-R)L2 S_OA->S_TM R-B(OR)2 + Base S_RE Reductive Elimination S_TM->S_RE S_RE->S_Pd0 Product (Ar-R) St_Pd0 Pd(0)L2 St_OA Oxidative Addition (Ar-Pd(II)-X)L2 St_Pd0->St_OA Halopyridazine (Ar-X) St_TM Transmetalation (Ar-Pd(II)-R)L2 St_OA->St_TM R-Sn(Alkyl)3 St_RE Reductive Elimination St_TM->St_RE St_RE->St_Pd0 Product (Ar-R) Workflow_Comparison cluster_suzuki_flow Suzuki Workflow cluster_stille_flow Stille Workflow S1 Combine Halopyridazine, Boronic Acid, Base, Catalyst S2 Add Degassed Solvent (e.g., Dioxane/H₂O) S1->S2 S3 Heat (80-110°C) S2->S3 S4 Aqueous Work-up (Remove Base/Salts) S3->S4 S5 Column Chromatography S4->S5 St1 Combine Halopyridazine, Catalyst (Inert Atmosphere) St2 Add Anhydrous, Degassed Solvent (e.g., Toluene) St1->St2 St3 Add Organostannane St2->St3 St4 Heat (90-110°C) St3->St4 St5 Work-up with KF wash (Remove Tin Byproducts) St4->St5 St6 Column Chromatography St5->St6

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 6-Bromopyridazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is only the beginning. The definitive confirmation of a molecule's structure is a critical, non-negotiable step that underpins the reliability of all subsequent biological and pharmacological data. The 6-bromopyridazin-4-amine scaffold is a privileged core in medicinal chemistry, appearing in a range of biologically active agents, including kinase inhibitors.[1] Its synthesis, while established, can present challenges related to regioselectivity and potential side reactions. Therefore, a robust, multi-faceted approach to structural validation is not just good practice; it is a scientific necessity.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of synthesized 6-Bromopyridazin-4-amine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and advocate for a self-validating system of orthogonal techniques to ensure the highest degree of scientific integrity.

The Synthetic Landscape: A Primer on Potential Ambiguities

Before delving into validation, it is crucial to understand the synthetic context. Derivatives of this class are often synthesized through nucleophilic substitution or cross-coupling reactions.[2] For instance, a common route might involve the bromination of a pyridazine precursor. Such reactions can sometimes yield isomeric byproducts or dibrominated species.[3] This possibility of forming closely related but structurally distinct molecules underscores the need for analytical methods that can unambiguously determine atom connectivity and substituent placement.

Core Methodologies for Structural Elucidation: A Comparative Analysis

The structural validation of a novel organic molecule is rarely, if ever, accomplished with a single technique. Instead, a synergistic combination of spectroscopic and analytical methods is employed to build a comprehensive and irrefutable structural assignment. The three pillars of modern small molecule structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Expertise in Action: For a 6-Bromopyridazin-4-amine derivative, ¹H NMR is the first port of call. We expect to see distinct signals for the protons on the pyridazine ring, with their chemical shifts and coupling constants providing crucial information about their relative positions. For example, the protons on a pyridazine ring will exhibit characteristic splitting patterns based on their proximity to each other and to the nitrogen atoms. Furthermore, the protons of any newly introduced substituents will provide their own unique spectral signatures.

¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the molecule.[5] The chemical shifts of the carbon atoms in the pyridazine ring are sensitive to the electronic effects of the bromine and amine groups, as well as any other substituents.

For more complex derivatives or in cases of ambiguity, 2D NMR techniques are indispensable:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of proton connectivity through the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connection points of substituents to the pyridazine core.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound, offering immediate confirmation of the elemental formula.[6] For brominated compounds like our target derivatives, MS offers a particularly telling signature.

Expertise in Action: Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] Consequently, any molecular ion or fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks of nearly equal intensity, separated by two mass units (m/z).[7][8] This "M, M+2" pattern is a definitive indicator of the presence of one bromine atom. If a molecule were to contain two bromine atoms, a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks would be observed.[9]

Beyond the molecular ion, the fragmentation pattern provides further structural clues. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the parent ion and its fragments with high accuracy, further bolstering confidence in the proposed structure.

X-ray Crystallography: The Unambiguous 3D Structure

When a definitive, solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[10][11] This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.[12][13]

Expertise in Action: While obtaining a high-quality crystal can be a challenge, the structural information it provides is unparalleled.[10] It confirms not only the atom connectivity but also the bond lengths, bond angles, and stereochemistry, if applicable.[14] For a novel 6-Bromopyridazin-4-amine derivative, a crystal structure provides irrefutable proof of the substitution pattern on the pyridazine ring, leaving no room for isomeric ambiguity.[15]

Comparative Performance of Validation Techniques

Technique Information Provided Strengths Limitations Best For
¹H & ¹³C NMR Detailed carbon-hydrogen framework, atom connectivity, chemical environment.[16]Non-destructive, provides unambiguous connectivity through 2D techniques.[17]Requires relatively large sample amounts (mg), lower sensitivity than MS.[6][18]Determining the precise isomeric structure and atom-to-atom connections.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.[16]Extremely high sensitivity (picomole to femtomole), characteristic isotopic patterns for halogens.[4]Does not inherently provide connectivity information; isomers can have identical masses.Confirming molecular formula and the presence of key functional groups/atoms.
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry.[11]Provides the most definitive and unambiguous structural proof.[10]Requires a suitable single crystal, which can be difficult to grow; provides solid-state, not solution, structure.Absolute structural confirmation, resolving isomeric ambiguity, determining stereochemistry.

An Integrated and Self-Validating Workflow

A robust validation process relies on the complementary nature of these techniques. No single method is sufficient. The following workflow illustrates how these techniques are integrated to build a comprehensive and self-validating structural proof.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 In-depth Structural Elucidation cluster_3 Absolute Confirmation (If Required) cluster_4 Final Validation Synthesize Synthesize Derivative Purify Purify via Chromatography/Crystallization Synthesize->Purify LCMS LC-MS Analysis Purify->LCMS HNMR ¹H NMR LCMS->HNMR HRMS High-Resolution MS LCMS->HRMS LCMS->HRMS Confirm Mass & Formula CNMR ¹³C NMR HNMR->CNMR HNMR->CNMR Confirm C-H Framework TwoD_NMR 2D NMR (COSY, HSQC, HMBC) CNMR->TwoD_NMR CNMR->TwoD_NMR Establish Connectivity Xray X-ray Crystallography TwoD_NMR->Xray Resolve Ambiguity Report Structure Confirmed & Data Reported TwoD_NMR->Report HRMS->Report Xray->Report

Caption: Integrated workflow for structural validation.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent choice is appropriate for the compound's solubility and does not have signals that overlap with key analyte peaks.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (if needed): Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters to ensure clear correlation peaks.

Protocol 2: Mass Spectrometry Analysis (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • LC Separation: Inject the sample onto a suitable HPLC column (e.g., C18) to separate the analyte from any minor impurities.

  • MS Detection: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight of the derivative.

  • Data Analysis: Examine the resulting mass spectrum for the molecular ion peak [M+H]⁺. Critically, look for the characteristic 1:1 isotopic pattern for the M and M+2 peaks, confirming the presence of bromine.

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using appropriate software. Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

Conclusion

The structural validation of synthesized 6-Bromopyridazin-4-amine derivatives is a multi-step process that demands a rigorous and orthogonal analytical strategy. While ¹H NMR and Mass Spectrometry provide the foundational data for a structural hypothesis, they must be supported by more detailed techniques like ¹³C and 2D NMR to establish unambiguous connectivity. For ultimate confirmation, particularly for lead compounds in a drug discovery pipeline or when isomeric ambiguity cannot be resolved by other means, single-crystal X-ray crystallography provides the definitive answer. By integrating these techniques into a logical, self-validating workflow, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development efforts.

References

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Substituted Pyridazin-4-Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyridazine scaffold represents a privileged core structure in the design of potent and selective kinase inhibitors.[1] Its unique arrangement of nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding pocket of numerous kinases, making it a focal point of many drug discovery programs.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-substituted pyridazin-4-amine compounds, a class of molecules that has shown significant promise in targeting key kinases involved in oncology and inflammatory diseases.

We will dissect the causal relationships behind experimental choices in substituent modifications at the 6-position and provide a framework for understanding how these changes impact biological activity. This guide is designed to be a practical, self-validating resource, grounding its claims in experimental data and established scientific principles.

The Pyridazin-4-Amine Core: A Versatile Scaffold for Kinase Inhibition

The pyridazin-4-amine moiety serves as an excellent starting point for the development of kinase inhibitors. The 4-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase domain, a critical interaction for potent inhibition. The nitrogen atoms within the pyridazine ring can also participate in hydrogen bonding, further anchoring the molecule in the active site. The 6-position of this scaffold provides a crucial vector for introducing a variety of substituents that can modulate potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategies

The synthesis of 6-substituted pyridazin-4-amine derivatives typically begins with a suitably substituted pyridazine precursor. A common approach involves the use of 3,6-dichloropyridazine as a starting material.[3] Selective mono-amination at the 4-position can be achieved, followed by a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the desired substituent at the 6-position.[3] This versatile synthetic route allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 6-position, facilitating extensive SAR studies.

Below is a generalized workflow for the synthesis and evaluation of these compounds:

G cluster_synthesis Synthesis cluster_screening Screening & Analysis cluster_optimization Optimization start Starting Material (e.g., 3,6-Dichloropyridazine) step1 Selective Mono-amination at C4 start->step1 step2 Cross-Coupling Reaction (e.g., Suzuki) at C6 step1->step2 product 6-Substituted Pyridazin-4-amine Library step2->product screen In Vitro Kinase Assay product->screen cell_assay Cell-Based Assay (e.g., MTT) screen->cell_assay sar SAR Analysis cell_assay->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Profiling lead_opt->adme G TGFb TGF-β TBRII TβRII TGFb->TBRII binds ALK5 ALK5 TBRII->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 complexes with Nucleus Nucleus SMAD4->Nucleus translocates to Gene Gene Transcription (Fibrosis, etc.) Nucleus->Gene

Caption: Simplified ALK5 signaling pathway.

TAK1 Signaling Pathway

G Cytokine Pro-inflammatory Cytokines (e.g., TNFα) Receptor Receptor Cytokine->Receptor TAK1 TAK1 Receptor->TAK1 activates IKK IKK Complex TAK1->IKK MAPKK MKKs TAK1->MAPKK NFkB NF-κB IKK->NFkB activates MAPK JNK/p38 MAPKK->MAPK activates Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Gene Inflammatory Gene Expression Nucleus->Gene

Caption: Simplified TAK1 signaling pathway.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments commonly used in the evaluation of these compounds.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., recombinant human ALK5 or TAK1)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the following components in order:

    • Assay buffer

    • Kinase enzyme (at a final concentration optimized for the assay)

    • Test compound (typically 1 µL of the DMSO dilution, resulting in a final DMSO concentration of ≤1%)

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and measure the luminescence. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The 6-substituted pyridazin-4-amine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that careful modulation of the substituent at the 6-position is a critical strategy for optimizing biological activity.

  • 6-Aryl substituents are effective for probing hydrophobic pockets, with electronic and steric properties of the aryl ring playing a key role in modulating potency.

  • 6-Heteroaryl substituents can introduce beneficial polar interactions, leading to enhanced potency and selectivity.

  • 6-Alkyl substituents offer a means to fine-tune physicochemical properties such as solubility and lipophilicity, which are crucial for drug development.

Future research in this area should focus on exploring a wider range of diverse substituents at the 6-position to further probe the chemical space around this scaffold. The use of computational modeling and structure-based drug design will be invaluable in guiding the rational design of next-generation 6-substituted pyridazin-4-amine derivatives with improved potency, selectivity, and drug-like properties. Additionally, a deeper understanding of the off-target effects of these compounds will be crucial for their successful translation into clinical candidates.

References

  • Asif, M. (2014). The study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, Compounds On Prostanoids: and TXA2 synthase. Journal of Chemistry, 2014, 703238.
  • Chen, J., et al. (2016). Synthesis and Biological Evaluation of Novel Alkyl Amine Substituted Icariside II Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1499.
  • De Witte, W., et al. (2022).
  • Jo, H., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 47, 116382.
  • Kandeel, M., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 32.
  • Akwata, D., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-189.
  • Chiesi, S. A. (2024). Pyridazinyl amino derivatives as alk5 inhibitors. U.S.
  • Abdel-Maksoud, M. S., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200935.
  • Abdel-Maksoud, M. S., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights.
  • Chiesi, S. A. (2021). Pyridazinyl amino derivatives as ALK5 inhibitors.
  • Singh, U. P., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(19), 6296.
  • Bian, H., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1446-1452.
  • Gellibert, F., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry, 67(1), 347-363.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Acar Çevik, U., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 97, 103678.
  • Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 896.
  • Ali, M. A., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 941-945.
  • Butler, D. N., et al. (2011). The preparation of highly substituted pyridazines via a tethered imine-enamine (TIE) procedure. Tetrahedron, 67(45), 8756-8763.
  • IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • Wang, Y., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263.
  • Kandeel, M. M., et al. (2013).
  • Sanna, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.
  • Kumar, A., et al. (2013). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Organic Letters, 15(20), 5282-5285.
  • Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 074.
  • Thomas, A. P., et al. (2007). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters, 17(1), 251-255.
  • ResearchGate. (n.d.). Kinase inhibitory potencies (IC50 in μM) 1 for compounds of the series... Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2025). 6-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Bioorganic Chemistry, 155, 107293.7293.

Sources

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 6-Bromopyridazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a paramount objective. The 6-Bromopyridazin-4-amine scaffold has emerged as a promising starting point for the synthesis of innovative compounds with potential anticancer activity. As researchers and drug development professionals, the robust evaluation of these novel derivatives is crucial. This guide provides an in-depth comparison of key cytotoxicity assays, offering experimental protocols and insights to empower you in selecting the most appropriate methods for your research.

The Rationale for a Multi-Assay Approach

No single cytotoxicity assay is universally superior; each provides a unique window into the mechanism of cell death. A comprehensive understanding of a compound's cytotoxic profile necessitates a multi-assay approach. This guide will focus on three widely adopted and mechanistically distinct assays: the MTT assay, the LDH release assay, and the Caspase-3/7 assay. By employing this trio, researchers can gain insights into metabolic activity, membrane integrity, and apoptosis induction, respectively.

Comparative Analysis of Key Cytotoxicity Assays

Choosing the right assay depends on several factors, including the suspected mechanism of action of the compound, the desired endpoint, and practical considerations such as throughput and cost.[1] The following table provides a comparative overview of the three assays discussed in this guide.

Parameter MTT Assay LDH Release Assay Caspase-3/7 Assay
Principle Measures metabolic activity via mitochondrial reductase conversion of MTT to formazan.[2]Measures the release of lactate dehydrogenase (LDH) from damaged cell membranes.[3]Measures the activity of caspase-3 and -7, key executioner enzymes in apoptosis.
Endpoint Cell viability/proliferationCell membrane integrity/necrosisApoptosis
Advantages - High throughput- Relatively inexpensive- Well-established protocol- Non-destructive to remaining cells- Reflects irreversible cell death- Can be multiplexed- Specific to apoptosis- High sensitivity- Provides mechanistic insight
Limitations - Can be affected by metabolic changes unrelated to cytotoxicity- Interference from colored compounds- Underestimates cytotoxicity in some cases[4][5]- Less sensitive for early-stage apoptosis- Background LDH in serum can interfere- May not detect non-necrotic cell death[3]- May not detect non-apoptotic cell death- Transient signal- More expensive than colorimetric assays
Best For Initial high-throughput screening of large compound libraries.Assessing compounds that are expected to induce necrosis or late-stage apoptosis.Confirming apoptotic mechanism of action and for compounds inducing programmed cell death.

Experimental Workflows and Protocols

A well-designed experimental workflow is critical for obtaining reliable and reproducible data. Below is a generalized workflow for cytotoxicity testing, followed by detailed, step-by-step protocols for each of the three highlighted assays.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay Execution cluster_3 Phase 4: Data Analysis A Cell Culture and Seeding B Compound Preparation and Dilution A->B Optimize seeding density C Treatment of Cells with Novel Compounds B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Select and Perform Assay(s) (MTT, LDH, Caspase-3/7) D->E F Data Acquisition (e.g., Plate Reader) E->F G Calculation of % Viability/Cytotoxicity F->G H IC50 Determination G->H

Caption: Generalized workflow for in vitro cytotoxicity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat cells with various concentrations of the novel 6-Bromopyridazin-4-amine derivatives. Include a vehicle control (e.g., DMSO, typically below 0.5%) and a positive control for cytotoxicity.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[2]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

G A Viable Cell B Mitochondrial Reductases A->B Contains D Formazan (Purple, insoluble) B->D C MTT (Yellow, soluble) C->D Reduction by E Solubilization D->E Dissolution F Quantification (OD at 570 nm) E->F Measurement

Caption: Principle of the MTT assay.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.[3]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Collection of Supernatant: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis agent).

G cluster_0 Damaged Cell cluster_1 Assay Reaction A LDH Release B Lactate + NAD+ C Pyruvate + NADH B->C LDH D Tetrazolium Salt (Colorless) E Formazan (Colored) D->E NADH F Quantification (OD at 490 nm) E->F Measurement G A Apoptotic Cell B Activated Caspase-3/7 A->B Contains D Cleaved Substrate (Luminescent) B->D C Caspase-3/7 Substrate (Non-luminescent) C->D Cleavage by E Quantification (Luminescence) D->E Measurement

Caption: Principle of the Caspase-3/7 assay.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here are some common issues and their potential solutions:

Issue Possible Cause(s) Troubleshooting Steps
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media. [8]
Low Signal or Absorbance - Insufficient cell number- Inactive compound- Reagent degradation- Optimize cell seeding density.- Verify compound activity with a known positive control.- Check the expiration date and storage conditions of assay reagents. [9]
High Background Signal - Contamination (microbial or cellular)- Serum interference (LDH assay)- Compound interference (color or fluorescence)- Maintain aseptic cell culture techniques.- Use a serum-free medium for the LDH assay or subtract the background from a cell-free control.- Run a compound-only control to check for interference. [8]

Concluding Remarks

The evaluation of novel compounds derived from 6-Bromopyridazin-4-amine requires a thoughtful and rigorous approach to cytotoxicity testing. By understanding the principles, advantages, and limitations of different assays, and by implementing well-validated protocols, researchers can generate high-quality data that will drive their drug discovery programs forward. The integration of metabolic, membrane integrity, and apoptosis assays provides a comprehensive picture of a compound's cytotoxic profile, enabling more informed decisions in the journey from a promising scaffold to a potential therapeutic.

References

  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 96(2), 147-152.
  • Syed, S. B., & Abdullah, M. A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274505.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
  • Karimi, F., et al. (2024).
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Faramarzi, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(5), e202201245.
  • Wang, P., et al. (2010). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. Brain Research, 1355, 12-20.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).
  • Dragancea, D., et al. (2022).
  • Asiri, A., & Bakillah, A. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Guryev, E. L., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Syed, S. B., & Abdullah, M. A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Rodriguez-Fragoso, P., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Wróbel, D., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(19), 6831.
  • Girisha, M., et al. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Archiv der Pharmazie, 355(10), 2200155.
  • Queen's University Library. (2019). 1.2 Cell Apoptosis and Viability. In Selected Topics in Health and Disease. eCampusOntario Pressbooks.
  • Eppendorf and Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube.
  • Karimi, F., et al. (2024).
  • Dragancea, D., et al. (2022).
  • Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(11), 4353.
  • Kriehuber, R., et al. (2010). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC Pharmacology, 10(1), 12.
  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1][2][4]triazolo [4, 3-d] [2][4]diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1031-1044.

Sources

A Researcher's Guide to Confirming the Regiochemistry of Substitution on the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and materials science, the pyridazine scaffold is a cornerstone of molecular design, offering a unique arrangement of nitrogen atoms that imparts distinct electronic and biological properties. However, the inherent asymmetry and electron-deficient nature of the pyridazine ring present a significant challenge: controlling and confirming the regiochemistry of substitution reactions. This guide provides an in-depth comparison of modern analytical techniques and classical chemical methods for the unambiguous determination of substituent positions on the pyridazine core. We will delve into the "why" behind experimental choices, ensuring that every protocol is a self-validating system for robust and reliable results.

The Electronic Landscape of Pyridazine: A Tale of Two Nitrogens

The regioselectivity of substitution on the pyridazine ring is fundamentally governed by the electronic influence of the two adjacent nitrogen atoms. This diazine system is electron-deficient compared to benzene, a characteristic that dictates its reactivity towards different classes of reagents.

Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is highly susceptible to nucleophilic attack. The positions ortho and para to the nitrogen atoms are the most electron-deficient and, therefore, the most activated towards SNAr. Specifically, the C3 and C6 positions are generally more reactive than C4 and C5. The presence of a good leaving group is crucial for these reactions to proceed. Vicarious Nucleophilic Substitution (VNS) is a notable method that allows for the introduction of substituents at positions not bearing a leaving group, often with high regioselectivity. For instance, the phenyl(or-tolyl)sulfonylmethyl group can be introduced with complete regiospecificity to the C-4 position of 3-substituted pyridazines via their dicyanomethylide derivatives[1].

Electrophilic Aromatic Substitution (EAS): In contrast to SNAr, electrophilic substitution on the pyridazine ring is challenging due to the deactivating effect of the nitrogen atoms, which withdraw electron density from the ring.[2][3] When forced under harsh conditions, substitution, if it occurs, is directed to the positions least deactivated, typically C4 and C5. However, direct C-H functionalization strategies, often mediated by transition metals, have emerged as powerful tools to achieve regioselective C-H arylation and alkylation, overcoming the inherent low reactivity of the pyridazine ring towards electrophiles.[4]

Radical Substitution: The Minisci reaction and its variants provide an effective means of alkylating electron-deficient heterocycles like pyridazine.[5][6][7] This reaction involves the addition of a nucleophilic radical to the protonated heterocyclic ring. The regioselectivity is influenced by a combination of electronic and steric factors, with substitution often favoring the positions alpha and gamma to the nitrogen atoms.[5]

The Chemist's Toolkit: A Comparative Guide to Regiochemical Confirmation

Unambiguous determination of the substitution pattern on a pyridazine ring is paramount for establishing structure-activity relationships (SAR) and ensuring the novelty of synthesized compounds. Below, we compare the most powerful techniques available to the modern researcher.

Spectroscopic Methods: The Pillars of Structure Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are the gold standard for determining the regiochemistry of substituted pyridazines.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most versatile and readily accessible tool for regiochemical assignment. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete picture of the molecular structure.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the pyridazine ring are highly sensitive to the electronic environment and the position of substituents. Significant downfield shifts of protons adjacent to electron-withdrawing groups or substituents can provide initial clues about the regiochemistry.[8]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridazine ring are also indicative of the substitution pattern. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the assignment.[9]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of the proton network within the pyridazine ring and its substituents.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing unambiguous assignment of carbon signals.[9][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for determining regiochemistry. It reveals long-range couplings (typically 2-3 bonds) between protons and carbons. By observing correlations between protons on a substituent and carbons within the pyridazine ring, the point of attachment can be definitively established.[8][9][10][11]

    • NOE (Nuclear Overhauser Effect) Spectroscopy (NOESY or ROESY): NOE experiments detect through-space interactions between protons that are in close proximity. This is particularly useful for determining the relative orientation of substituents and for distinguishing between regioisomers where through-bond correlations might be ambiguous. For instance, an NOE enhancement between a substituent proton and a specific pyridazine ring proton can confirm their spatial closeness and thus the substitution site.[12][13][14]

Table 1: Comparison of NMR Techniques for Pyridazine Regiochemistry

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton chemical shifts and coupling constants.Rapid, provides initial structural insights.Can be complex to interpret for highly substituted rings; overlapping signals.
¹³C NMR Carbon chemical shifts.Provides direct information on the carbon skeleton.Lower sensitivity than ¹H NMR.
COSY ¹H-¹H correlations.Establishes proton connectivity.Does not directly show the point of substitution.
HSQC ¹H-¹³C one-bond correlations.Unambiguous assignment of protonated carbons.Does not provide information on quaternary carbons.
HMBC ¹H-¹³C long-range correlations.Definitive method for establishing connectivity and substitution points. Requires careful optimization of experimental parameters.
NOESY/ROESY Through-space ¹H-¹H correlations.Confirms spatial proximity, useful for distinguishing isomers.NOE effects are distance-dependent and can be weak.

Experimental Protocol: A General Workflow for NMR-based Regiochemical Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the purified pyridazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. If necessary, acquire a NOESY or ROESY spectrum.

  • Data Analysis:

    • Assign the proton signals in the ¹H spectrum based on chemical shifts, multiplicities, and integration.

    • Use the HSQC spectrum to assign the corresponding carbon signals.

    • Utilize the COSY spectrum to confirm the proton coupling network.

    • Critically, analyze the HMBC spectrum to identify long-range correlations between substituent protons and pyridazine ring carbons, and vice-versa. This will pinpoint the location of the substituent.

    • If ambiguity remains, analyze the NOESY/ROESY spectrum for through-space correlations to confirm the regiochemistry.

2. X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive and unambiguous structural evidence.[15][16] It generates a three-dimensional map of electron density, revealing the precise spatial arrangement of all atoms in the molecule, thereby leaving no doubt about the regiochemistry of substitution.[17][18][19]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the pyridazine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Comparison of NMR and X-ray Crystallography

FeatureNMR SpectroscopyX-ray Crystallography
Sample State SolutionCrystalline solid
Information Connectivity and through-space interactions in solution.Precise 3D structure in the solid state.
Throughput Relatively high.Lower, dependent on crystal growth.
Ambiguity Can sometimes be ambiguous for complex molecules.Unambiguous for a well-refined structure.
Prerequisites Soluble sample.High-quality single crystals.

Workflow for Regiochemical Confirmation

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Definitive Structure Elucidation cluster_3 Final Confirmation A Synthesized Pyridazine Derivative B Purification (e.g., Chromatography, Recrystallization) A->B C 1D NMR (¹H, ¹³C) B->C D Mass Spectrometry B->D G Single-Crystal X-ray Crystallography B->G Crystalline Product E 2D NMR (COSY, HSQC, HMBC) C->E Ambiguous Regiochemistry F NOE Spectroscopy (NOESY/ROESY) E->F Further Confirmation Needed H Unambiguous Regiochemical Assignment E->H F->H G->H

Caption: A typical workflow for the confirmation of pyridazine substitution regiochemistry.

Alternative and Complementary Approaches

While NMR and X-ray crystallography are the primary methods, other techniques can provide supporting evidence.

  • Chemical Derivatization and Independent Synthesis: In some cases, the substitution product can be chemically converted to a known compound, thereby confirming its structure. Alternatively, an unambiguous, multi-step synthesis of a specific regioisomer can be undertaken, and its analytical data compared to the product from the substitution reaction.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the most likely sites of substitution and to calculate theoretical NMR chemical shifts, which can then be compared to experimental data to support a particular regioisomeric assignment.[15]

Conclusion: A Multi-faceted Approach for Certainty

The reliable determination of substitution regiochemistry on the pyridazine ring is a critical aspect of synthetic chemistry. While ¹H NMR can provide initial clues, a comprehensive analysis utilizing a suite of 2D NMR techniques, particularly HMBC, is essential for a confident assignment in solution. For crystalline materials, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof. By understanding the principles of pyridazine reactivity and judiciously applying the powerful analytical tools at their disposal, researchers can navigate the complexities of pyridazine chemistry with precision and certainty.

References

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d4qo01286k]
  • ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.2599]
  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4162400/]
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8934149/]
  • Spectral studies of 2-pyrazoline derivatives: structural elucidation through single crystal XRD and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [URL: https://pubmed.ncbi.nlm.nih.gov/24457935/]
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr200055w]
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. ECHEMI. [URL: https://www.echemi.com/community/regioselectivity-of-electrophilic-aromatic-substitution-in-imidazo-1-2-a-pyrazine_thread_53232_1.html]
  • A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1993/p1/p19930001099]
  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4530971/]
  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/21674578/]
  • ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/20301131/]
  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Journal of Natural Products. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881919/]
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222678/]
  • An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/1986/dt/dt9860000511]
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c04149]
  • Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2005/i/general-account/1653]
  • Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.5b00273]
  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3773602/]
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. ECHEMI. [URL: https://www.echemi.com/community/regioselectivity-of-electrophilic-aromatic-substitution-in-imidazo-1-2-a-pyrazine_thread_53232_1.html]
  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Synfacts. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1720230]
  • 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). YouTube. [URL: https://www.youtube.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c755bb658245d820572b1a]
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/QO/d4qo01286k]
  • Nickel-catalysed para-C–H activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc07455j]
  • Minisci reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Minisci_reaction]
  • Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. [URL: https://www.researchgate.
  • RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. Chemical Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7042071/]
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Sciforum. [URL: https://sciforum.net/paper/ecsoc-2/205]
  • Vicarious nucleophilic substitution in nitro derivatives of imidazo[1,2-a]pyridine. Russian Chemical Bulletin. [URL: https://www.mathnet.ru/php/archive.phtml?wshow=paper&jrnid=rcb&paperid=107&option_lang=eng]
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [URL: https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=1599&context=honors]
  • Synthesis, elucidation, DFT computations, Hirshfeld surface analysis and docking study of 6-chloro-3-[(4-fluoro-phenoxy)methyl][6][8][20]triazolo[4,3-b]pyridazine against fungi pathogen. Journal of Molecular Structure. [URL: https://www.tandfonline.com/doi/full/10.1080/00222860.2021.2018821]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Spartan. [URL: https://www.spartantechnologies.com/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines/]
  • The Minisci Reaction. Princeton University. [URL: https://knowles.princeton.edu/wp-content/uploads/sites/2 Knowles Group/files/The-Minisci-Reaction-Jake-Ganley.pdf]
  • Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review). ResearchGate. [URL: https://www.researchgate.
  • A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c755bb658245d820572b1a]
  • ¹³C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v91-115]
  • Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/19/62]
  • Vicarious nucleophilic substitution of pyridazinium dicyanomethylides. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1993/P1/p19930001099]
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [URL: https://www.mdpi.com/1420-3049/26/18/5467]
  • Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756360802224755]
  • Semi-Experimental Equilibrium (reSE) and Theoretical Structures of Pyridazine (o-C₄H₄N₂). The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.1c05877]
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [URL: https://repositorium.sdum.uminho.pt/bitstream/1822/194/1/El-Nagdi-ECSOC-2.pdf]
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals. [URL: https://www.mdpi.com/2073-4352/13/7/1057]
  • nmr hsqc hmbc: Topics by Science.gov. Science.gov. [URL: https://www.science.gov/topic/nmr+hsqc+hmbc]
  • Application of HOMO in Electrophilic Reactions-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [URL: https://www.linkedin.com/pulse/application-homo-electrophilic-reactions-magical-power-jian-wang]

Sources

Comparing the efficacy of different bases in C-N coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Comparing the Efficacy of Different Bases in C-N Coupling Reactions

The palladium-catalyzed C-N cross-coupling reaction, widely known as the Buchwald-Hartwig amination, stands as a pillar of modern organic synthesis.[1][2] Its robustness and versatility have revolutionized the construction of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. While the palladium source and the phosphine ligand often receive the most attention, the choice of base is a critically important parameter that can dictate the reaction's success, efficiency, and scope.

This guide offers a detailed comparison of common bases used in C-N coupling reactions. We will move beyond a simple catalog of reagents to explore the mechanistic nuances behind base selection, supported by experimental insights, to empower researchers in making informed decisions for their specific synthetic challenges.

The Critical and Complex Role of the Base

In any C-N coupling reaction, a base is required to facilitate the deprotonation of the amine coupling partner.[3] This generates the corresponding amide, which is a more potent nucleophile for the palladium center. However, the base's role is far more intricate than that of a simple proton scavenger.[4][5]

The catalytic cycle for a typical Buchwald-Hartwig amination illustrates the key deprotonation step:

G cluster_key Key Base Intervention Pd0 L-Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA PdII_X L-Pd(II)(Ar)(X) OA->PdII_X Amine_Coord Amine Coordination (R₂NH) PdII_X->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product

Figure 1. A simplified catalytic cycle for the Buchwald-Hartwig amination, highlighting the critical deprotonation step mediated by the base.

Key functions of the base include:

  • Amine Deprotonation: The base must be strong enough (i.e., have a sufficiently high pKa of its conjugate acid) to deprotonate the amine or the palladium-amine complex.

  • Catalyst Interaction: The base is not always an innocent bystander. Soluble organic bases, for instance, can coordinate to the palladium center, creating off-cycle intermediates that may inhibit the reaction.[4][6][7] Conversely, certain base anions can act as supporting ligands.

  • Solubility and Heterogeneity: Many common bases, particularly inorganic ones, have poor solubility in organic solvents.[3][6] This heterogeneity can affect reaction kinetics and reproducibility. The use of soluble organic bases has emerged as a solution to this challenge.[4][6][7]

  • Substrate Compatibility: The presence of base-sensitive functional groups in the starting materials is a major consideration. A highly alkaline base like sodium tert-butoxide can cause decomposition or side reactions with sensitive substrates, necessitating the use of milder alternatives.[8][9]

A Comparative Analysis of Common Bases

The optimal base is highly dependent on the specific substrates (aryl halide and amine), catalyst system, and solvent. Below is a comparative overview of frequently used bases.

BaseClasspKa (Conjugate Acid)Common ApplicationsAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu) Strong, Inorganic~19The workhorse for a wide range of aryl bromides/chlorides with primary and secondary amines.Highly reactive, effective for many systems, relatively inexpensive.Can be too harsh for base-sensitive functional groups; poor solubility.
Lithium bis(trimethylsilyl)amide (LHMDS) Strong, Inorganic~26Coupling of challenging substrates, including less reactive amines or aryl chlorides. Also used as an ammonia surrogate.Very strong, non-nucleophilic.Moisture-sensitive, can be more expensive than alkoxides.
Potassium Phosphate (K₃PO₄) Weak, Inorganic~12.3Ullmann-type couplings and reactions with substrates sensitive to strong bases.Mild, inexpensive, low hygroscopicity.Often requires higher temperatures and longer reaction times.[9]
Cesium Carbonate (Cs₂CO₃) Weak, Inorganic~10.3Effective for a variety of couplings, often when stronger bases fail or cause decomposition.Mild, often provides good results with sensitive substrates.More expensive than other alkali metal carbonates.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Soluble, Organic~13.5Used to create homogeneous reaction conditions, beneficial for kinetic studies and certain applications.Soluble in organic solvents, avoids heterogeneity issues.Can inhibit catalysis by coordinating to Pd; may not be strong enough for all amines.[4][6]
DIPEA (N,N-Diisopropylethylamine) Soluble, Organic~10.8Used in systems where a very mild, non-nucleophilic organic base is required.Soluble, sterically hindered, weak.Often too weak for efficient deprotonation, leading to slow reactions.[4][6]
Data Presentation: Impact of Base on a Model Reaction

To illustrate these differences, consider the following experimental data for the coupling of 4-bromotoluene with N-methylaniline, catalyzed by a Pd/phosphine system.

EntryBase (1.4 equiv)SolventTemperature (°C)Time (h)Yield (%)
1NaOtBuToluene100498
2K₃PO₄Dioxane1102472
3Cs₂CO₃Dioxane1101885
4DBUToluene1001265 (inhibited)
5No BaseToluene10024<5

This data clearly shows that for this standard transformation, the strong base NaOtBu provides the most efficient conversion. The weaker inorganic bases require more forcing conditions and still result in lower yields. The soluble organic base DBU shows signs of catalyst inhibition, resulting in a sluggish and incomplete reaction.

Advanced Insights: When Standard Choices Fail

1. The Challenge of Soluble Organic Bases: Kinetic studies have revealed that soluble organic bases like DBU can have a negative order dependence on the reaction rate.[4][6] This means that increasing the base concentration can actually slow down the reaction. The prevailing hypothesis is that the base competes with the amine for coordination to the palladium(II) intermediate, creating an unreactive resting state. One successful strategy to overcome this is the slow addition of the base via syringe pump, which keeps its instantaneous concentration low.[6]

2. Coupling of Base-Sensitive Heterocycles: Many medicinally relevant scaffolds contain five-membered heteroaromatic rings that are prone to decomposition under strongly basic conditions. For these substrates, NaOtBu is often too harsh. A significant breakthrough was the use of sodium trimethylsilanolate (NaOTMS) as a milder base, which leads to slower decomposition of the sensitive starting material and prevents the formation of catalyst-poisoning byproducts.[8]

Experimental Protocol: A General Workflow for C-N Coupling

The following is a representative procedure for performing a Buchwald-Hartwig amination reaction under inert conditions.

G start Start prep_flask Prepare Schlenk Flask (Oven-dried, with stir bar) start->prep_flask add_solids Add Solids under Inert Gas - Pd Precatalyst - Ligand - Base - Aryl Halide prep_flask->add_solids purge Seal, Evacuate & Backfill (3x with Argon/Nitrogen) add_solids->purge add_liquids Add via Syringe - Anhydrous Solvent - Amine purge->add_liquids heat Heat to Reaction Temperature (Stir vigorously) add_liquids->heat monitor Monitor Progress (TLC, GC, or LC-MS) heat->monitor quench Cool and Quench (e.g., with H₂O or sat. NH₄Cl) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (e.g., Column Chromatography) extract->purify end Characterize Product purify->end

Figure 2. Standard experimental workflow for a laboratory-scale Buchwald-Hartwig amination reaction.

Methodology:

  • Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • Addition of Solids: The palladium precatalyst (e.g., 1-2 mol%), phosphine ligand (e.g., 1.2-2.4 mol%), aryl halide (1.0 equiv.), and base (1.2-2.0 equiv.) are added to the flask in a glovebox or under a positive flow of inert gas.

  • Atmosphere Exchange: The flask is sealed with a septum, and the atmosphere is exchanged by evacuating and backfilling with inert gas three times.

  • Addition of Liquids: Anhydrous, degassed solvent (e.g., toluene, dioxane) is added via syringe, followed by the amine (1.1-1.2 equiv.).

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: The reaction's progress is monitored periodically by analyzing small aliquots via TLC, GC, or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The mixture is transferred to a separatory funnel and diluted with an organic solvent (e.g., ethyl acetate).

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography.

Conclusion

The base in a C-N coupling reaction is far more than a simple stoichiometric reagent; it is an integral part of the catalytic system. Its identity influences reaction rate, substrate scope, and functional group tolerance. While strong, inexpensive bases like NaOtBu remain the first choice for many standard transformations, a deeper understanding of the mechanistic roles of different bases is crucial for troubleshooting difficult reactions and for rationally designing conditions for sensitive or challenging substrates. The continued exploration of milder and more soluble base systems will undoubtedly expand the already vast utility of this powerful synthetic methodology.

References

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions . ResearchGate. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point . University of Windsor. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines . National Institutes of Health (NIH). Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines . National Institutes of Health (NIH). Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines . ACS Catalysis. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination . The Journal of Organic Chemistry. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]

  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases . DSpace@MIT. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides . Wiley Analytical Science. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-Bromopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Bromopyridazin-4-amine, grounding procedural guidance in the principles of chemical causality and regulatory compliance.

Understanding the Hazard Profile of 6-Bromopyridazin-4-amine

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for 6-Bromopyridazin-4-amine should always be the primary source of information, we can infer its likely hazard profile from structurally similar compounds like 2-Amino-6-bromopyridine.

Based on this surrogate data, 6-Bromopyridazin-4-amine should be treated as a hazardous substance with the following potential classifications[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

This profile necessitates meticulous handling to prevent exposure and environmental release. The core principle of disposal is to contain and transfer the waste to a licensed facility capable of destroying the hazardous properties of the molecule, typically through high-temperature incineration[2].

Essential Personal Protective Equipment (PPE)

Personal Protective Equipment is the final barrier between the researcher and the chemical. Its use is non-negotiable. The selection of appropriate PPE is dictated by the hazards identified above.

Task ScenarioEyes/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Small Quantities (in ventilated enclosure) Safety glasses with side shields or chemical splash goggles.[3]Chemical-resistant gloves (e.g., Nitrile), inspected prior to use.[4]Standard lab coat.Not typically required if handled in a certified chemical fume hood.
Preparing for Disposal / Waste Consolidation Chemical splash goggles and a face shield.[3][4]Double-gloving with chemical-resistant gloves is recommended. Change gloves frequently.[5]Chemical-resistant apron over a lab coat.Required if outside a fume hood or if dust is generated. An N95 dust mask or a respirator with appropriate cartridges for organic vapors/amines should be used.[6][7]
Spill Cleanup Chemical splash goggles and a face shield.[3]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant suit or apron.Air-purifying respirator with cartridges for organic vapors and particulates.[6]

Causality: The multi-route toxicity (oral, dermal, inhalation) of amino-bromo-aromatic compounds mandates comprehensive PPE. Skin and eye protection prevents direct contact irritation and absorption, while respiratory protection is critical because fine powders are easily aerosolized, posing an inhalation risk[1][3].

Step-by-Step Disposal Protocol

The disposal of 6-Bromopyridazin-4-amine is a multi-stage process that begins at the point of generation and ends with documented transfer to a licensed waste handler.

Stage 1: Waste Segregation and Containment
  • Designate a Waste Stream: All solid waste contaminated with 6-Bromopyridazin-4-amine (e.g., residual powder, contaminated weigh boats, gloves, paper towels) must be segregated into a dedicated hazardous waste container. Do not mix with non-hazardous or other types of chemical waste unless compatibility is confirmed.

  • Select an Appropriate Container: Use a robust, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) drum or pail)[8]. The original product container can be used if it is in good condition[8]. The container must be clearly labeled.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "6-Bromopyridazin-4-amine"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Stage 2: Spill and Decontamination Procedures

Accidental spills must be managed immediately to prevent exposure and spread.

  • Evacuate and Alert: If a significant spill occurs outside of a fume hood, evacuate the immediate area and alert colleagues[9].

  • Contain the Spill: For a small, manageable spill (solid powder), gently cover it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow to prevent dust from becoming airborne[10][11]. Do not use combustible materials like paper towels for the initial covering.

  • Cleanup:

    • Wearing the appropriate PPE for spill cleanup (see table above), carefully sweep or scoop the absorbed material and spilled powder into the designated hazardous waste container[4]. Avoid creating dust[4][10].

    • Perform a final decontamination of the spill area. Wipe the surface with a cloth dampened with a suitable solvent (e.g., isopropyl alcohol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste[12].

  • Large Spills: For large or unmanageable spills, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) office or local emergency services immediately[9][11].

Stage 3: Final Disposal
  • Secure Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup[1]. The storage area should be away from incompatible materials.

  • Arrange for Pickup: Contact your institution’s EHS department or a licensed professional waste disposal service to arrange for the collection of the waste[1][4]. Provide them with a full characterization of the waste.

  • Documentation: Ensure you receive and retain all documentation related to the waste transfer. This is a critical component of regulatory compliance under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.

Causality: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life. Therefore, disposal to drains or regular trash is strictly prohibited[10][13][14]. The approved method is typically high-temperature incineration at a permitted hazardous waste facility, which ensures the complete destruction of the organic molecule, converting it to less harmful inorganic components[2].

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 6-Bromopyridazin-4-amine waste from generation to final disposal.

G cluster_0 Waste Generation & Handling cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal start Waste Generated (e.g., unused chemical, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_node Accidental Spill Occurs start->spill_node if spill segregate Segregate Waste Stream ppe->segregate container Select Compatible, Sealable Container (e.g., HDPE) segregate->container labeling Label Container: 'Hazardous Waste' Chemical Name, Hazards, Date container->labeling storage Store in Secure Satellite Accumulation Area labeling->storage contact Contact EHS or Licensed Waste Disposal Service storage->contact document Complete Waste Manifest & Retain Records contact->document disposal Waste collected for High-Temperature Incineration document->disposal spill_ppe Don Enhanced PPE (Face shield, Double Gloves) spill_node->spill_ppe contain_spill Cover with Inert Absorbent (Vermiculite, Sand) spill_ppe->contain_spill cleanup Sweep into Hazardous Waste Container contain_spill->cleanup decon Decontaminate Surface cleanup->decon decon->container

Caption: Decision workflow for the safe disposal of 6-Bromopyridazin-4-amine.

References

  • Safety Data Sheet for 2-Amino-4-bromopyridine. Angene Chemical. [Link]

  • Safety Data Sheet AMINE 6 2,4-D HERBICIDE. Greenbook.net. [Link]

  • Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]

  • Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Pharmaguideline. [Link]

  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency. [Link]

  • Chemical Spill Guide. University of Illinois Division of Research Safety. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Chemical Spill Procedures. Clarkson University Environmental Health & Safety. [Link]

  • Remediation Standard Regulations. Northeast Waste Management Officials' Association (NEWMOA). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • Technical Guide 15 - Pesticide Spill Prevention and Management. U.S. Department of Defense.
  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]

  • Polyurethane Amine Catalysts. Alliance for the Polyurethanes Industry.
  • Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Texas Commission on Environmental Quality. [Link]

  • UNIT 7: Personal Protective Equipment. University of Hawai'i at Manoa. [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Maine Department of Environmental Protection. [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromopyridazin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Bromopyridazin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.